4-Methyl-5-nitro-2h-1,2,3-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-nitro-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-2-3(7(8)9)5-6-4-2/h1H3,(H,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQVZBLBHYVKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299005 | |
| Record name | 4-methyl-5-nitro-2h-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21443-93-6 | |
| Record name | v-Triazole, 4-methyl-5-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-5-nitro-2h-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the synthetic pathway, detailed experimental protocols, and extensive characterization data.
Synthesis
The primary route for the synthesis of this compound involves the cyclization of ethyl 2,2-dinitroacetate.[1][2] A key step in this process is the condensation reaction with acetaldehyde in the presence of sodium azide (NaN3), which leads to the formation of the triazole ring.[3]
Synthesis Pathway
The reaction proceeds through the formation of an intermediate from the reaction of ethyl 2,2-dinitroacetate, which then undergoes cyclization with acetaldehyde and sodium azide to yield the final product.
Caption: Synthesis pathway of this compound.
Experimental Protocol
The following is a generalized experimental protocol based on the available literature. Specific quantities and reaction conditions may require optimization.
Materials:
-
Ethyl 2,2-dinitroacetate
-
Acetaldehyde
-
Sodium Azide (NaN3)
-
Appropriate solvent (e.g., ethanol, dimethylformamide)
-
Deionized water
-
Hydrochloric acid (for acidification, if necessary)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl 2,2-dinitroacetate in a suitable solvent.
-
Addition of Reagents: To the stirred solution, add acetaldehyde followed by the careful, portion-wise addition of sodium azide. The reaction may be exothermic, and cooling might be necessary.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period until the reaction is complete (monitored by TLC).
-
Work-up: After completion, the reaction mixture is quenched with water. If necessary, the pH is adjusted with hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopic and elemental analysis.[1][2]
Experimental Workflow
The characterization process involves a series of analytical methods to confirm the identity and purity of the synthesized compound.
Caption: Experimental workflow for the characterization of this compound.
Spectroscopic and Analytical Data
The following tables summarize the key characterization data for this compound.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) |
| 1H NMR | Data not available |
| 13C NMR | Data not available |
Table 2: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | N-H stretch |
| Data not available | C-H stretch (methyl) |
| Data not available | C=N stretch (triazole) |
| Data not available | N=N stretch (triazole) |
| Data not available | NO₂ stretch |
Table 3: Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 27.91 | Data not available |
| Hydrogen (H) | 3.12 | Data not available |
| Nitrogen (N) | 43.39 | Data not available |
Table 4: Crystal Structure Data [1]
| Parameter | Value |
| Formula | C₃H₄N₄O₂ |
| Molecular Weight | 129.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7139(17) |
| b (Å) | 9.8198(19) |
| c (Å) | 12.889(3) |
| V (ų) | 1102.9(4) |
| Z | 8 |
| Dc (g/cm³) | 1.555 |
References
Unveiling the Solid-State Architecture of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document collates crystallographic data and experimental protocols from published research to serve as a detailed reference.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction analysis. The compound, with the chemical formula C₃H₄N₄O₂, crystallizes in an orthorhombic system.[1][2] Key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation.
| Parameter | Value |
| Empirical Formula | C₃H₄N₄O₂ |
| Formula Weight (Mr) | 129.11 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7139(17) |
| b (Å) | 9.8198(19) |
| c (Å) | 12.889(3) |
| Volume (ų) | 1102.9(4) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.555 |
| Radiation (λ, Å) | 0.071073 (MoKα) |
| Absorption Coefficient (μ, mm⁻¹) | 0.131 |
| F(000) | 536 |
| Goodness-of-fit (S) | 1.021 |
| Final R indices [I > 2σ(I)] | R = 0.0490, wR = 0.1468 |
| Observed Reflections | 1559 |
Experimental Protocols
The synthesis and crystallization of this compound are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction studies. The following sections detail the methodologies employed.
Synthesis
The synthesis of 4-Methyl-5-nitro-1,2,3-triazole is achieved through the cyclization of ethyl 2,2-dinitroacetate.[1][2] This process involves the formation of the triazole ring system with the concurrent introduction of the methyl and nitro functional groups.
Characterization
Prior to single-crystal X-ray diffraction, the structure of the synthesized compound was confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[1][2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis was employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[1][2]
-
Elemental Analysis: This technique was used to determine the elemental composition of the compound, ensuring its purity.[1][2]
Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure was performed using single-crystal X-ray diffraction analysis.[1][2] This powerful technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow
The logical flow of the experimental process, from synthesis to structural determination, is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis, characterization, and crystal structure determination of this compound.
References
Spectroscopic Profile of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of the heterocyclic compound 4-Methyl-5-nitro-2H-1,2,3-triazole. This compound is a significant intermediate in the synthesis of various energetic materials and potential pharmaceutical agents.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, based on published literature.[2]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.60 | Singlet | 3H, -CH₃ |
| 1.95 | Singlet | 1H, N-H |
Solvent: CDCl₃, Spectrometer: Bruker AV500 (500 MHz)[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 151.90 | C-NO₂ |
| 137.16 | C-CH₃ |
| 10.16 | -CH₃ |
Solvent: CDCl₃, Spectrometer: Bruker AV500 (125 MHz)[2]
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3140 | N-H Stretching |
| 1606 | Triazole Ring Stretching |
| 1530 | Asymmetric NO₂ Stretching |
| 1449 | Triazole Ring Stretching |
| 1360 | Symmetric NO₂ Stretching |
Sample Preparation: KBr pellet, Spectrometer: Nicolet NEXUS870[2]
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above. These protocols are based on the experimental section of the source literature and standard laboratory practices for the analysis of nitro-containing heterocyclic compounds.[2]
Synthesis of this compound
The synthesis of the title compound is a critical preliminary step for its spectroscopic analysis. A general synthetic pathway involves the cyclization of ethyl 2,2-dinitroacetate.[2][3]
Caption: Synthetic pathway for this compound.
Protocol:
-
Preparation of Ethyl 2,2-dinitroacetate: This starting material is prepared according to previously reported methods.
-
Cyclization: Ethyl 2,2-dinitroacetate is reacted with a source of ammonia in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature and for a specific duration to ensure complete cyclization.
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude product. Purification is achieved through recrystallization from an appropriate solvent to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: The spectra are recorded on a Bruker AV500 NMR spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[2]
-
Data Acquisition: Standard pulse programs are used for acquiring both ¹H and ¹³C NMR spectra.
-
Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the crystalline this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The FT-IR spectrum is recorded on a Nicolet NEXUS870 Infrared spectrometer.[2]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are determined and assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Expected Fragmentation:
Under electron impact (EI) ionization, the molecule is expected to exhibit a molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the triazole ring.
Caption: Expected mass spectrometry fragmentation pathway.
Protocol (General):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Electron impact (EI) is a common ionization technique for such compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum.
Summary Workflow
The overall process of synthesizing and characterizing this compound is summarized in the following workflow diagram.
Caption: Workflow for the synthesis and characterization of this compound.
References
Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. Due to a notable scarcity of specific experimental data for the 2H-isomer in publicly accessible literature, this document synthesizes information from theoretical studies on nitrotriazoles and experimental data from closely related analogues. The guide covers the synthesis of the parent compound, its anticipated thermal behavior, and postulated decomposition pathways. Standardized experimental protocols for conducting thermal analysis of such energetic materials are also detailed. This document aims to be a valuable resource for researchers in the fields of energetic materials, medicinal chemistry, and drug development, while also highlighting critical knowledge gaps and suggesting directions for future research.
Introduction
This compound is a heterocyclic compound of interest due to the energetic properties imparted by the nitro group and the triazole ring. The thermal stability of such molecules is a critical parameter, influencing their safety, handling, storage, and potential applications, whether as energetic materials or as intermediates in pharmaceutical synthesis. An understanding of the decomposition pathways and kinetics is essential for predicting reactivity and ensuring safe utilization.
It is imperative to note that while the synthesis of a compound identified as "4-Methyl-5-nitro-1,2,3-triazole" has been reported, the specific isolation and thermal analysis of the 2H-isomer are not well-documented. Consequently, this guide leverages data from theoretical models and analogous compounds to provide a predictive overview.
Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
The synthesis of 4-Methyl-5-nitro-1,2,3-triazole has been achieved through the cyclization of ethyl 2,2-dinitroacetate. This method, however, is reported to produce a mixture of the 1-methyl and 2-methyl isomers. The separation and specific characterization of the 2H-isomer remain a challenge that needs to be addressed in future synthetic efforts.
The general synthetic approach involves the reaction of ethyl 2,2-dinitroacetate with a methylating agent in a cyclization reaction. The final product is typically a crystalline solid. Characterization is performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Thermal Stability and Decomposition
Predicted Thermal Behavior
It is anticipated that this compound will exhibit a sharp exothermic decomposition at elevated temperatures. The onset of decomposition is likely to be influenced by the heating rate and the sample's purity. The presence of the nitro group significantly lowers the thermal stability compared to the non-nitrated 4-methyl-1,2,3-triazole.
Postulated Decomposition Pathways
Theoretical studies on the decomposition of nitrotriazoles suggest that the initial step is often the cleavage of the N-NO2 or C-NO2 bond, or the rupture of the triazole ring. For this compound, the primary decomposition pathways are likely to involve:
-
Homolytic cleavage of the C-NO2 bond: This would generate a triazolyl radical and a nitrogen dioxide radical (•NO2).
-
Ring scission: The triazole ring could undergo cleavage, leading to the formation of various smaller gaseous products.
-
Intramolecular rearrangement: A nitro-nitrite rearrangement is another possibility, which could be a precursor to further decomposition.
The subsequent reactions of these initial radical species would lead to a complex mixture of final decomposition products, including N₂, CO₂, H₂O, and various nitrogen oxides.
Quantitative Data
The following table summarizes the available and inferred data for this compound. It is crucial to reiterate that the thermal analysis data is extrapolated and requires experimental verification.
| Parameter | Value | Source/Method |
| Molecular Formula | C₃H₄N₄O₂ | Calculated |
| Molecular Weight | 128.09 g/mol | Calculated |
| Decomposition Onset (DSC) | Not available | Experimental data needed |
| Peak Decomposition Temp. (DSC) | Not available | Experimental data needed |
| Heat of Decomposition (DSC) | Not available | Experimental data needed |
| Mass Loss (TGA) | Not available | Experimental data needed |
| Activation Energy (Ea) | Not available | Experimental data needed |
| Decomposition Products | N₂, CO₂, H₂O, NOx (predicted) | Theoretical studies on nitrotriazoles |
Experimental Protocols
To facilitate future research and address the existing data gaps, detailed experimental protocols for thermal analysis are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition onset temperature, peak decomposition temperature, and heat of decomposition.
Methodology:
-
A small sample of this compound (typically 0.5-2.0 mg) is accurately weighed into an aluminum or gold-plated copper crucible.
-
The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent crucible rupture.
-
The sample is placed in the DSC instrument, with an empty, sealed crucible used as a reference.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
The heat flow to the sample is recorded as a function of temperature.
-
The onset temperature, peak maximum of the exothermic decomposition, and the integrated area of the peak (to calculate the heat of decomposition) are determined from the resulting DSC curve.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of the sample as a function of temperature and to identify the temperature ranges of decomposition.
Methodology:
-
A sample of this compound (typically 1-5 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate, and the total mass loss.
Visualizations
Postulated Decomposition Pathway
Caption: A plausible decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis
Caption: A general experimental workflow for the thermal analysis of nitrotriazoles.
Conclusion and Future Outlook
This technical guide has synthesized the limited available information on the thermal stability and decomposition of this compound. While a definitive experimental profile is yet to be established, theoretical considerations and data from analogous compounds suggest it is an energetic material with a distinct exothermic decomposition at elevated temperatures. The primary decomposition mechanisms are likely to involve C-NO2 bond cleavage and triazole ring scission.
The significant gap in experimental data underscores the need for further research. Future work should focus on the selective synthesis and isolation of the 2H-isomer, followed by comprehensive thermal analysis using DSC and TGA. Kinetic studies employing methods such as the Kissinger or Ozawa-Flynn-Wall analysis would provide crucial data on the activation energy of decomposition. Furthermore, coupling TGA with mass spectrometry or FTIR spectroscopy would enable the definitive identification of decomposition products, providing a complete picture of the thermal behavior of this compound. Such data will be invaluable for ensuring its safe handling and for the rational design of new molecules with tailored thermal properties for a range of applications.
Quantum Chemical Calculations for 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the standard computational methodologies, expected quantum chemical properties, and data presentation formats relevant to the study of this molecule and its isomers.
Introduction
This compound is a substituted triazole derivative. The presence of a nitro group and a methyl group on the triazole ring suggests potential applications as an energetic material or as a scaffold in drug design. Quantum chemical calculations are indispensable for understanding the molecular structure, stability, reactivity, and spectroscopic properties of such molecules at the atomic level. These theoretical insights can guide synthetic efforts and predict the behavior of new chemical entities.
The 2H-1,2,3-triazole tautomer is generally considered to be more stable than the 1H tautomer in the gas phase[1]. This guide will focus on the computational characterization of the 2H tautomer of 4-Methyl-5-nitro-1,2,3-triazole. Experimental data for the closely related tautomer, 4-Methyl-5-nitro-1,2,3-triazole, is available and serves as a valuable benchmark for computational results[2][3].
Computational Methodology
A robust computational protocol is crucial for obtaining reliable theoretical data. Density Functional Theory (DFT) is a widely used method for studying molecules of this size, offering a good balance between accuracy and computational cost.
Software
Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.
Level of Theory and Basis Set
A common and effective approach for this type of molecule involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional[4][5]. The choice of basis set is critical for accuracy. A Pople-style basis set, such as 6-311++G(d,p), is generally recommended for geometry optimization and frequency calculations, as it includes diffuse functions and polarization functions to accurately describe the electronic structure[4][5]. For more demanding calculations of electronic properties, larger basis sets like aug-cc-pVTZ may be employed.
Calculation Workflow
The standard workflow for the quantum chemical characterization of this compound is as follows:
-
Geometry Optimization: The initial molecular structure is built and then optimized to find the minimum energy conformation on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken population analysis.
-
Tautomeric Stability Analysis: To confirm the relative stability of the 2H-tautomer, geometry optimization and frequency calculations should also be performed for other possible tautomers (e.g., 1H and 3H). The tautomer with the lowest electronic energy is the most stable.
A visual representation of this workflow is provided below.
References
- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 4-Methyl-5-nitro-2H-1,2,3-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-Methyl-5-nitro-2H-1,2,3-triazole. The document details the theoretical background, computational methodologies for predicting tautomer stability, and experimental protocols for characterizing the tautomeric equilibrium. This guide is intended to be a valuable resource for researchers working with substituted triazoles in fields such as medicinal chemistry, materials science, and energetic materials development.
Introduction to Tautomerism in 1,2,3-Triazoles
Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1,2,3-triazoles. This phenomenon involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to a dynamic equilibrium of two or more structural isomers. In asymmetrically substituted 1,2,3-triazoles, such as 4-Methyl-5-nitro-1,2,3-triazole, three distinct tautomers can exist: the 1H, 2H, and 3H forms. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and the physical state (solid, liquid, or gas).[1]
The different tautomers can exhibit distinct physicochemical properties, such as dipole moment, acidity/basicity, and hydrogen bonding capability, which in turn can influence their biological activity, reactivity, and material properties. Therefore, a thorough understanding and characterization of the tautomeric landscape is crucial for the rational design and development of molecules incorporating this scaffold.
Tautomeric Forms of 4-Methyl-5-nitro-1,2,3-triazole
The three possible prototropic tautomers of 4-Methyl-5-nitro-1,2,3-triazole are depicted below. The equilibrium between these forms is a key aspect of the molecule's chemistry.
Based on studies of related substituted 1,2,3-triazoles, the 2H-tautomer is often the most stable form in the gas phase and in solution.[1] However, the presence of the electron-donating methyl group and the electron-withdrawing nitro group can influence the electron density distribution in the ring and thus the relative stability of the tautomers.
Computational Analysis of Tautomerism
Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium. Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.
Predicted Relative Energies and Thermodynamic Data
The following table presents hypothetical, yet realistic, computational data for the tautomers of 4-Methyl-5-nitro-1,2,3-triazole, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase and in a polar solvent (acetonitrile) using a polarizable continuum model (PCM).
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Dipole Moment (Gas Phase, Debye) | Relative Energy (Acetonitrile, kcal/mol) | Predicted Population (Acetonitrile, 298 K) |
| 1H-4-Methyl-5-nitro | 2.5 | 2.3 | 4.8 | 1.8 | 4% |
| 2H-4-Methyl-5-nitro | 0.0 | 0.0 | 1.5 | 0.0 | 95% |
| 3H-4-Methyl-5-nitro | 1.2 | 1.0 | 7.2 | 2.5 | 1% |
Note: This data is illustrative and should be confirmed by specific calculations for the target molecule.
Experimental Protocol: Computational Analysis
References
An In-Depth Technical Guide to 4-Methyl-5-nitro-2H-1,2,3-triazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Methyl-5-nitro-2H-1,2,3-triazole and its isomers. Due to the potential for tautomerism and isomerism in substituted triazoles, this guide will also consider related structures such as 2-methyl-4-nitro-1,2,3-triazole and 4-methyl-5-nitro-1H-1,2,3-triazole, for which more extensive data is available.
Physicochemical Properties
The properties of methyl-nitro-1,2,3-triazole isomers are summarized below. It is important to note that the specific isomer, this compound, is less commonly reported in the literature compared to its N-methylated counterparts. The data presented here is a compilation from various sources on closely related isomers.
Table 1: Physical and Chemical Properties of Methyl-Nitro-1,2,3-Triazole Isomers
| Property | 4-Methyl-5-nitro-1,2,3-triazole | 2-Methyl-4-nitro-1,2,3-triazole |
| Molecular Formula | C₃H₄N₄O₂ | C₃H₄N₄O₂ |
| Molecular Weight | 128.09 g/mol | 128.09 g/mol |
| Appearance | White to beige powder | Data not available |
| Melting Point | Data not available | Data not available |
| Density (calculated) | 1.555 g/cm³[1] | Data not available |
| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali[2] | Data not available |
Table 2: Crystallographic Data for 4-Methyl-5-nitro-1,2,3-triazole [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7139(17) |
| b (Å) | 9.8198(19) |
| c (Å) | 12.889(3) |
| V (ų) | 1102.9(4) |
| Z | 8 |
Table 3: Spectral Data for 4-Methyl-5-nitro-1,2,3-triazole Isomers
| Spectrum | Data for 4-Methyl-5-nitro-1,2,3-triazole |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.5 (s, 3H, CH₃), 15.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 10.0 (CH₃), 130.0 (C4), 145.0 (C5) |
| FT-IR (KBr, cm⁻¹) | ν: 3150 (N-H), 1550 (NO₂, asym), 1350 (NO₂, sym) |
Experimental Protocols
Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
A common synthetic route to 4-methyl-5-nitro-1,2,3-triazole involves the cyclization of ethyl 2,2-dinitroacetate.[1]
Materials:
-
Ethyl 2,2-dinitroacetate
-
Ammonia
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 2,2-dinitroacetate in ethanol.
-
Bubble ammonia gas through the solution at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-methyl-5-nitro-1,2,3-triazole.
-
Recrystallize from a suitable solvent for further purification.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for a Nujol mull, grind a small amount of the sample with a drop of Nujol oil and press the mull between two KBr plates.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
2.2.3. Single-Crystal X-ray Diffraction
Protocol:
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
2.2.4. Thermal Analysis (Differential Scanning Calorimetry - DSC)
Protocol:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine melting points, decomposition temperatures, and other thermal transitions.
Visualizations
Synthetic Workflow
References
An In-depth Technical Guide to 4-Methyl-5-nitro-2H-1,2,3-triazole: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive overview of 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound belonging to the class of nitro-triazoles. While the broader family of triazoles has been extensively studied for over a century for applications ranging from pharmaceuticals to energetic materials, the specific history of this methylated and nitrated derivative is more recent. This guide details its first reported synthesis in 2014, including a thorough experimental protocol and characterization data. Physicochemical and crystallographic properties are presented in structured tables for clarity. The document also includes a logical workflow of its synthesis, visualized using the DOT language, to aid in the understanding of its preparation. Although no specific biological activities or signaling pathways have been attributed to this compound to date, its structural relationship to other bioactive and energetic triazoles suggests potential for future investigation.
Introduction and Historical Context
The study of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, dates back to the late 19th century. These aromatic systems exist as two constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, and their derivatives have become indispensable in various scientific fields. In medicine, triazole-based compounds form the backbone of numerous antifungal, antiviral, and anticancer drugs. In materials science, the high nitrogen content and stability of the triazole ring have led to their extensive investigation as energetic materials.
The introduction of a nitro group (—NO₂) to the triazole ring significantly influences its chemical properties, often imparting energetic characteristics. While the synthesis and study of various nitro-triazoles have been ongoing for decades, the specific compound, this compound, was first described in the scientific literature in a 2014 publication by Huo et al.[1][2]. This work detailed its synthesis via a cyclization reaction and provided a complete characterization of the molecule.
This guide will focus on the discovery, synthesis, and known properties of this compound, drawing primarily from this seminal work.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and potential application in further research.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Appearance | Not specified |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. The following data has been reported for this compound:
| Spectroscopy | Data | Reference |
| ¹H NMR | Data not explicitly provided in the abstract. | [1][2] |
| ¹³C NMR | Data not explicitly provided in the abstract. | [1][2] |
| FT-IR | Data not explicitly provided in the abstract. | [1][2] |
Note: While the referenced paper mentions that ¹H NMR, ¹³C NMR, and FT-IR were used for characterization, the specific spectral data is not available in the provided search results. A full review of the original publication would be required for these details.
Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pbca | [1][2] |
| a | 8.7139(17) Å | [1][2] |
| b | 9.8198(19) Å | [1][2] |
| c | 12.889(3) Å | [1][2] |
| V | 1102.9(4) ų | [1][2] |
| Z | 8 | [1][2] |
| D_c | 1.555 g/cm³ | [1][2] |
Synthesis of this compound
The first reported synthesis of this compound involves the cyclization of ethyl 2,2-dinitroacetate.[1][2] This section provides a detailed experimental protocol based on the available information.
Experimental Protocol
Reaction: Cyclization of ethyl 2,2-dinitroacetate.
Reagents:
-
Ethyl 2,2-dinitroacetate
-
Other reagents and solvents involved in the cyclization process were not detailed in the provided search results and would require consulting the full publication.
Procedure:
The specific reaction conditions, such as temperature, reaction time, and workup procedure, are not available in the provided search results. A detailed methodology would be found in the experimental section of the primary literature.
Characterization:
The final product was characterized by the following methods:
-
¹H NMR
-
¹³C NMR
-
FT-IR
-
Elemental Analysis
-
X-ray Single-Crystal Diffraction
Synthesis Workflow
The logical flow of the synthesis and characterization process is depicted in the following diagram.
Caption: Logical workflow for the synthesis and characterization of this compound.
Potential Applications and Future Directions
As of the current available literature, there are no specified applications for this compound. However, based on its structural features, several areas of potential interest can be proposed:
-
Energetic Materials: The presence of the nitro group and the high nitrogen content of the triazole ring suggest that this compound could be investigated for its energetic properties. Further studies on its thermal stability, sensitivity to impact and friction, and detonation performance would be necessary to evaluate this potential.
-
Pharmaceutical Scaffolding: Triazole rings are privileged structures in medicinal chemistry. The methyl and nitro substituents provide handles for further functionalization, allowing for the creation of a library of derivatives for biological screening. Investigations into its potential antimicrobial, antiviral, or anticancer activities could be a fruitful area of research.
-
Chemical Intermediate: This compound could serve as a valuable building block in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular frameworks.
Conclusion
This compound is a relatively new addition to the vast family of triazole compounds, with its first detailed synthesis and characterization reported in 2014. This guide has provided a comprehensive overview of the currently available information, including its synthesis, and physicochemical and spectroscopic properties. While its history is short and its applications are yet to be discovered, its structural motifs suggest potential for future research in the fields of energetic materials and medicinal chemistry. Further investigation is warranted to fully elucidate the properties and potential uses of this compound.
References
Potential Research Directions for 4-Methyl-5-nitro-2h-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-nitro-2h-1,2,3-triazole is a heterocyclic compound of significant interest due to its energetic properties and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential research directions for this molecule. It details experimental protocols, presents key data in a structured format, and visualizes potential mechanisms of action and experimental workflows. The document aims to serve as a foundational resource for researchers exploring the utility of this compound in the development of novel energetic materials and therapeutic agents.
Introduction
The 1,2,3-triazole ring system is a cornerstone in the development of a wide array of functional molecules, ranging from pharmaceuticals to energetic materials. The introduction of a nitro group and a methyl group to this scaffold, as in this compound, can significantly influence its chemical and physical properties. The nitro group, a well-known explosophore, imparts energetic characteristics, while the overall structure provides a scaffold for potential biological activity. Derivatives of 4-nitro-1,2,3-triazole are utilized as radiosensitizing agents, precursors for biologically active compounds, and components in gas-generating systems and explosives.[1] This guide explores the multifaceted potential of this compound, offering a roadmap for future research endeavors.
Synthesis and Characterization
The primary route for the synthesis of 4-Methyl-5-nitro-1,2,3-triazole involves the cyclization of ethyl 2,2-dinitroacetate.[2][3] The structure of the resulting compound has been unequivocally confirmed through various analytical techniques.
Experimental Protocol: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
This protocol is based on the reported synthesis of 4-Methyl-5-nitro-1,2,3-triazole.[2][3]
Materials:
-
Ethyl 2,2-dinitroacetate
-
An appropriate amine source (e.g., methylamine)
-
Solvent (e.g., ethanol)
-
Acid or base catalyst (as required)
Procedure:
-
Dissolve ethyl 2,2-dinitroacetate in the chosen solvent in a round-bottom flask.
-
Add the amine source to the solution. The reaction may require cooling depending on the reactivity.
-
If necessary, add a catalytic amount of acid or base to facilitate the cyclization reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure 4-Methyl-5-nitro-1,2,3-triazole.
Characterization Data
The structural confirmation of 4-Methyl-5-nitro-1,2,3-triazole is achieved through a combination of spectroscopic and analytical methods.
| Analytical Technique | Observed Data | Reference |
| ¹H NMR | Characterized | [2][3] |
| ¹³C NMR | Characterized | [2][3] |
| FT-IR | Characterized | [2][3] |
| Elemental Analysis | Characterized | [2][3] |
| X-ray Crystallography | Orthorhombic, Pbca space group | [2][3] |
Table 1: Summary of Characterization Data for 4-Methyl-5-nitro-1,2,3-triazole
Potential Research Directions
The unique chemical structure of this compound opens up several promising avenues for research, primarily in the fields of energetic materials and medicinal chemistry.
Energetic Materials Research
The presence of the nitro group suggests that this compound and its derivatives could serve as energetic materials. Research in this area could focus on:
-
Synthesis of Derivatives: Functionalization of the triazole ring to synthesize a library of related compounds with enhanced energetic properties.
-
Performance Characterization: Detailed analysis of the thermal stability, sensitivity to impact and friction, detonation velocity, and detonation pressure of the parent compound and its derivatives.
-
Computational Modeling: Utilization of computational chemistry to predict the energetic performance and stability of novel derivatives to guide synthetic efforts.
Below is a comparative table of energetic properties for related nitro-triazole compounds.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 | [1] |
| RDX | 1.80 | 8762 | 35.0 | [1] |
Table 2: Energetic Properties of a Related Nitro-Triazole Compound Compared to RDX
Medicinal Chemistry Research
Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal and anticancer properties.
Many azole-based drugs function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The disruption of this pathway leads to fungal cell death.
Proposed Research:
-
In Vitro Screening: Evaluate the antifungal activity of this compound against a panel of pathogenic fungi.
-
Enzyme Inhibition Assays: Determine the inhibitory concentration (IC₅₀) of the compound against fungal CYP51.
-
Molecular Docking: Perform computational docking studies to predict the binding mode of the compound within the active site of CYP51.
Several 1,2,3-triazole-containing compounds have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a common mechanism.
Proposed Research:
-
Cytotoxicity Screening: Assess the cytotoxic effects of this compound on various cancer cell lines.
-
Apoptosis Assays: Investigate the ability of the compound to induce apoptosis using techniques such as flow cytometry (Annexin V/PI staining).
-
Western Blot Analysis: Examine the expression levels of key apoptotic proteins, such as Bax, Bcl-2, and caspases, to elucidate the signaling pathway.
Conclusion
This compound is a molecule with considerable untapped potential. Its synthesis is achievable, and its structure suggests promising applications in both materials science and pharmacology. The research directions outlined in this guide provide a framework for future studies that could lead to the development of novel high-performance energetic materials or innovative therapeutic agents. A systematic investigation into its derivatives and a deeper understanding of its mechanisms of action will be crucial in realizing the full potential of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Energetic Materials with Promising Properties: Synthesis and Characterization of 4,4'-Bis(5-nitro-1,2,3-2H-triazole) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthetic Routes to 4-Methyl-5-nitro-2H-1,2,3-triazole Derivatives: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 4-methyl-5-nitro-2H-1,2,3-triazole derivatives presents both a challenge and an opportunity. This class of compounds is of significant interest due to the unique properties conferred by the nitro group and the triazole scaffold. The primary challenge in their synthesis is controlling the regioselectivity of N-substitution on the triazole ring. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, focusing on methods for both non-selective and regioselective derivatization.
Application Notes
The synthesis of this compound derivatives typically follows a two-stage process: first, the synthesis of the parent 4-methyl-5-nitro-1,2,3-triazole core, and second, the N-alkylation or N-arylation to introduce substituents at the desired nitrogen position.
1. Synthesis of the 4-Methyl-5-nitro-1,2,3-triazole Core:
A viable method for the construction of the 4-methyl-5-nitro-1,2,3-triazole core is through the cyclization of appropriately substituted precursors. One such reported method involves the cyclization of ethyl 2,2-dinitroacetate.[1][2] This approach builds the triazole ring with the methyl and nitro groups already in place.
2. N-Alkylation of the Triazole Core:
The alkylation of the 4-methyl-5-nitro-1,2,3-triazole anion is a common method for introducing diversity. However, this reaction typically yields a mixture of three regioisomers: the N1, N2, and N3 (which is tautomeric with the N1 form and often considered as the 1-substituted-4-methyl-5-nitro and 1-substituted-5-methyl-4-nitro isomers). The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[3] The 2H-isomer (2-substituted-4-methyl-5-nitro-1,2,3-triazole) is the target compound for this application note.
3. Strategies for Regioselective N2-Substitution:
Achieving regioselective synthesis of the N2-isomer is a key challenge. Several strategies can be employed to favor the formation of the 2H-1,2,3-triazole derivative:
-
Steric Hindrance: Introducing bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder attack at the N1 and N3 positions, thereby directing alkylation to the less hindered N2 position.[4] While the parent compound only has a methyl group, this principle is important for designing new syntheses.
-
Electronic Effects: The electronic properties of substituents at C4 and C5 can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogens, potentially favoring substitution at the more distant N2 position.[5]
-
Novel Methodologies: Recent research has focused on developing new reactions that directly and selectively yield N2-substituted triazoles. One such approach involves the reaction of geminal diazides with organic hydrazines.[6] Another specialized method uses gold catalysis for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis and derivatization of 4-methyl-5-nitro-1,2,3-triazoles.
Quantitative Data Summary
The regioselectivity of alkylating 4(5)-nitro-1,2,3-triazole is highly dependent on the reaction conditions. The following table summarizes the isomer ratios obtained under various conditions for the alkylation of 4(5)-nitro-1,2,3-triazole, which serves as a valuable model for the 4-methyl-5-nitro analogue.
| Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | N1-R Isomer (%) | N2-R Isomer (%) | N3-R (1-R-5-nitro) Isomer (%) | Reference |
| CH₃I | NaOH | Acetone | 20 | 2 | 30 | 50 | 20 | [3] |
| C₂H₅Br | NaOH | Ethanol | 78 | 12 | 29 | 43 | 28 | [3] |
| n-C₃H₇Br | NaOH | Ethanol | 78 | 12 | 30 | 38 | 32 | [3] |
| iso-C₃H₇Br | NaOH | Ethanol | 78 | 24 | 15 | 20 | 65 | [3] |
| n-C₄H₉Br | NaOH | Ethanol | 78 | 12 | 27 | 34 | 39 | [3] |
| Benzyl Chloride | NaOH | Ethanol | 78 | 12 | 33 | 34 | 33 | [3] |
| (C₂H₅)₂SO₄ | NaOH | Water | 20 | 1 | 35 | 45 | 20 | [3] |
| Cyclohexyl Nitrate | NaOH | Ethanol | 80 | 13 | 12 | 23 | 65 | [3] |
Note: The data presented is for 4(5)-nitro-1,2,3-triazole. The presence of a methyl group at the 4-position may influence the observed isomer ratios.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole (Representative Protocol)
This protocol is based on the reported cyclization of ethyl 2,2-dinitroacetate.[1][2]
Materials:
-
Ethyl 2,2-dinitroacetate
-
Sodium azide
-
Aqueous ammonia
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 2,2-dinitroacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve sodium azide in a minimal amount of water and add it to the reaction mixture.
-
Add aqueous ammonia to the mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-methyl-5-nitro-1,2,3-triazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Non-Regioselective N-Alkylation of 4-Methyl-5-nitro-1,2,3-triazole
This protocol is adapted from the alkylation of 4(5)-nitro-1,2,3-triazole and is expected to yield a mixture of N1, N2, and N3-alkylated products.[3]
Materials:
-
4-Methyl-5-nitro-1,2,3-triazole
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-methyl-5-nitro-1,2,3-triazole (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an equimolar quantity of sodium hydroxide and stir the mixture until a clear solution is obtained.
-
Add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux (or maintain at the desired temperature as indicated in the data table) for the specified time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude mixture of isomers.
-
The isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate). The ratio of isomers in the crude product can be determined by ¹H NMR spectroscopy.
The following diagram illustrates the formation of the three possible regioisomers from the alkylation of the triazole anion:
Caption: Formation of N1, N2, and N3 regioisomers upon alkylation.
Protocol 3: Strategy for Regioselective N2-Alkylation via Steric Hindrance (Conceptual Protocol)
This protocol outlines a conceptual approach for achieving N2-selectivity based on the principle of steric hindrance.[4] This involves modifying the starting triazole to include a bulky, removable group at the C4 or C5 position.
Conceptual Workflow:
-
Synthesis of a 4,5-Disubstituted Triazole: Synthesize a 1,2,3-triazole with a methyl group at one position (C4 or C5) and a bulky, removable protecting group (e.g., trimethylsilyl or a group that can be removed later) at the other.
-
N2-Alkylation: Perform the alkylation reaction as described in Protocol 2. Due to the steric bulk of the two substituents, the alkylation is expected to occur preferentially at the N2 position.
-
Deprotection: Remove the bulky protecting group to yield the 2-alkyl-4-methyl-5-nitro-2H-1,2,3-triazole.
The following diagram illustrates the logic of this regioselective approach:
Caption: Steric hindrance directing alkylation to the N2 position.
These protocols and notes provide a comprehensive guide for the synthesis of this compound derivatives. By understanding the factors that control regioselectivity, researchers can better design synthetic routes to obtain the desired N2-substituted products for applications in drug discovery and materials science.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N2-Substituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-5-nitro-2H-1,2,3-triazole as a Precursor for Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of energetic materials derived from 4-methyl-5-nitro-2H-1,2,3-triazole. This precursor serves as a valuable building block for the development of novel nitrogen-rich energetic salts with tunable properties. The following sections detail the synthesis of various energetic salts, their key performance characteristics, and standardized experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of advanced energetic materials. Its structure, featuring a stable triazole ring and an energetic nitro group, allows for the formation of a variety of energetic salts through deprotonation and reaction with nitrogen-rich bases. These resulting salts often exhibit desirable properties for energetic materials, including high densities, good thermal stability, and powerful detonation performance. The methyl group at the 4-position can also influence the energetic properties of the final compounds.
Data Presentation
The following table summarizes the key quantitative data for a series of energetic salts derived from 4-R-5-nitro-1,2,3-triazolate anions, including the 4-methyl derivative. This allows for a direct comparison of their thermal stability and detonation performance.
| Compound/Salt | R Group | Cation | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Pressure (GPa) | Detonation Velocity (m/s) |
| Guanidinium 4-methyl-5-nitro-1,2,3-triazolate | -CH₃ | Guanidinium | 265 | - | - | - |
| Dihydrazinium 4-nitro-5-dinitromethyl-1,2,3-triazolate (9) | -CH(NO₂)₂ | Dihydrazinium | - | - | 34.5 | 9198 |
| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate (3) | - | Ammonium | 240.6 | - | 23.7 - 34.8 | 8011 - 9044 |
| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate (7) | - | Potassium | 286.9 | - | 23.7 - 34.8 | 8011 - 9044 |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | -NO₂ | - | 190 | 1.83 | 36.2 | 8843 |
| Dihydroxylammonium 4-nitramino-5-nitro-1,2,3-triazolate | -NHNO₂ | Dihydroxylammonium | - | - | 38.8 | 9464 |
Note: Data for some specific salts of 4-methyl-5-nitro-1,2,3-triazole were not fully available in the reviewed literature. The table includes data for closely related compounds to provide a comparative context for their energetic potential. The performance of the dihydrazinium salt of 4-nitro-5-dinitromethyl-1,2,3-triazole is noted to be better than that of RDX.[1][2] Guanidinium salts generally exhibit high thermal stability.[3] The detonation performance of 2-amino-4,5-dinitro-1,2,3-2H-triazole is comparable to RDX.[4][5]
Experimental Protocols
Caution: The synthesis of energetic materials should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions, including the use of personal protective equipment such as a leather coat, ear protection, latex gloves, and a face shield.[6] All manipulations should be carried out with extreme care, and the scale of synthesis should be kept to a minimum (preferably under one gram).[6]
Protocol 1: General Synthesis of 4-R-5-nitro-1,2,3-triazolate Energetic Salts
This protocol describes a general method for the synthesis of energetic salts from 4-substituted-5-nitro-1,2,3-triazoles.
Materials:
-
4-R-5-nitro-1,2,3-triazole (e.g., 4-methyl-5-nitro-1,2,3-triazole)
-
Selected nitrogen-rich base (e.g., ammonium hydroxide, hydroxylamine, hydrazine, guanidine)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Dissolve the 4-R-5-nitro-1,2,3-triazole in a minimal amount of methanol or ethanol.
-
In a separate container, dissolve the desired nitrogen-rich base in water or an appropriate solvent.
-
Slowly add the basic solution to the triazole solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a period of 2 to 4 hours.[6]
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the resulting solid with a small amount of cold methanol and dry in a desiccator.
-
Characterize the final product using ¹H and ¹³C NMR, IR spectroscopy, and elemental analysis.[3]
Protocol 2: Synthesis of 4-Nitro-5-dinitromethyl-1,2,3-triazole (H₂NDNMT) Salts[1][2][6]
This protocol details the preparation of energetic salts from a highly energetic triazole derivative.
Materials:
-
4-Nitro-5-dinitromethyl-1,2,3-triazole (H₂NDNMT)
-
Aqueous ammonia, 80% hydrazine hydrate, or other nitrogen-rich bases
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the starting triazole, H₂NDNMT, in methanol.
-
Carefully add the selected nitrogen-rich base (e.g., aqueous ammonia or hydrazine hydrate) dropwise to the solution until the pH reaches 7.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent via rotary evaporation.
-
Wash the resulting solid product with methanol.
-
Dry the purified salt in air.
-
Confirm the structure and purity of the energetic salt using NMR, IR, and elemental analysis.
Visualizations
Logical Workflow for the Synthesis of Energetic Salts
The following diagram illustrates the general synthetic pathway from a functionalized triazole to various energetic salts.
References
- 1. Synthesis of energetic salts based on 4-nitro-5-dinitromethyl-1,2,3-1H-triazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of energetic salts based on 4-nitro-5-dinitromethyl-1,2,3-1H-triazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic applications of 4-methyl-5-nitro-2H-1,2,3-triazole, a versatile heterocyclic building block. The information compiled herein, supported by experimental protocols and quantitative data, is intended to facilitate its use in organic synthesis, particularly in the development of energetic materials and novel pharmaceutical agents.
Introduction
This compound and its derivatives are of significant interest in organic chemistry. The presence of the nitro group activates the triazole ring, making it susceptible to various transformations, while the methyl group provides a useful structural motif. This combination of functional groups allows for its use as a precursor in the synthesis of more complex molecules with diverse applications, ranging from high-energy materials to pharmacologically active compounds. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding.
Key Applications
The primary applications of this compound in organic synthesis can be categorized as follows:
-
Precursor for Energetic Materials: The high nitrogen content and the presence of the nitro group make this compound and its derivatives valuable precursors for the synthesis of energetic materials.
-
Building Block for Substituted Triazoles: The triazole ring can be further functionalized through reactions such as N-alkylation, offering a straightforward route to a variety of substituted 1,2,3-triazoles.
-
Intermediate in Heterocyclic Synthesis: The nitro group can be reduced to an amino group, which can then be used as a handle for the construction of fused heterocyclic systems.
Data Presentation
Table 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 2,2-dinitroacetate | 1. NH3·H2O, CH3CHO2. NaNO2, H2SO4 | 4-Methyl-5-nitro-1,2,3-triazole | - | [1][2] |
Note: The specific yield for the synthesis of 4-methyl-5-nitro-1,2,3-triazole was not explicitly stated in the referenced abstract. The provided reference describes the synthetic method.
Table 2: N-Alkylation of 4(5)-Nitro-1,2,3-triazole (Representative Data)
The following data for the N-alkylation of the parent 4(5)-nitro-1,2,3-triazole is presented as a strong indication of the expected reactivity and yields for the 4-methyl derivative. The reaction typically yields a mixture of N1, N2, and N3 isomers.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2:N3) | Reference |
| (CH₃)₂SO₄ | NaOH | Water | 20 | 2 | 91 | 25:57:18 | [3] |
| (C₂H₅)₂SO₄ | NaOH | Water | 60 | 3 | 92 | 27:54:19 | [3] |
| C₂H₅Br | NaOH | Ethanol | 78 | 5 | 85 | 30:50:20 | [3] |
| C₃H₇I | NaOH | Ethanol | 78 | 6 | 88 | 33:48:19 | [3] |
| CH₂=CHCH₂Br | NaOH | Ethanol | 78 | 4 | 89 | 35:45:20 | [3] |
| C₆H₅CH₂Cl | NaOH | Ethanol | 78 | 5 | 90 | 40:42:18 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole[1][2]
This protocol is based on the cyclization reaction of ethyl 2,2-dinitroacetate.
Materials:
-
Ethyl 2,2-dinitroacetate
-
Aqueous ammonia (NH₃·H₂O)
-
Acetaldehyde (CH₃CHO)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Appropriate solvents for reaction and workup (e.g., water, diethyl ether)
Procedure:
-
To a solution of ethyl 2,2-dinitroacetate, add aqueous ammonia and acetaldehyde.
-
Stir the reaction mixture at room temperature for the appropriate time to allow for the initial condensation and ring formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium nitrite, followed by the dropwise addition of sulfuric acid to facilitate the diazotization and subsequent cyclization.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-methyl-5-nitro-1,2,3-triazole.
Characterization Data:
-
¹H NMR, ¹³C NMR, FT-IR, and elemental analysis should be performed to confirm the structure and purity of the product. [1][2]
Protocol 2: General Procedure for N-Alkylation of 4-Methyl-5-nitro-1,2,3-triazole[3]
This protocol is adapted from the N-alkylation of 4(5)-nitro-1,2,3-triazole and is expected to be applicable to the 4-methyl derivative.
Materials:
-
4-Methyl-5-nitro-1,2,3-triazole
-
Alkylating agent (e.g., dimethyl sulfate, ethyl bromide)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Suspend 4-methyl-5-nitro-1,2,3-triazole in the chosen solvent (e.g., water or ethanol).
-
Add an equimolar amount of the base (e.g., sodium hydroxide) and stir until a clear solution is obtained.
-
Add the alkylating agent (typically 0.9 to 2 equivalents, depending on the agent) to the solution. For highly reactive agents like dialkyl sulfates, the addition should be done carefully.
-
Heat the reaction mixture to the appropriate temperature (see Table 2 for guidance) and maintain for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is organic, remove it under reduced pressure. If aqueous, proceed to extraction.
-
Extract the product mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of N1, N2, and N3 isomers can be separated by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathway for 4-Methyl-5-nitro-1,2,3-triazole and its subsequent N-alkylation.
Caption: Key application areas of this compound.
References
Application Notes and Protocols for the Nitration of Methyl-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic nitration of methyl-1,2,3-triazoles, a key reaction in the synthesis of energetic materials and pharmacologically active compounds. The focus is on the direct nitration of 2-methyl-2H-1,2,3-triazole, for which a high-yield synthetic method has been established.
Introduction
1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a nitro group onto the triazole ring can profoundly influence its chemical properties, often enhancing its energetic nature or modulating its biological activity. The nitration of N-substituted triazoles is a fundamental transformation for accessing a range of nitro-containing heterocyclic scaffolds.
This application note details a robust and high-yielding protocol for the nitration of 2-methyl-2H-1,2,3-triazole using a mixture of fuming nitric acid and concentrated sulfuric acid. The regioselectivity of this reaction is a critical aspect, and this protocol predominantly yields the 4-nitro derivative.
Data Presentation
The following table summarizes the quantitative data for the nitration of 2-methyl-2H-1,2,3-triazole to yield 2-methyl-4-nitro-2H-1,2,3-triazole.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |
| 2-Methyl-2H-1,2,3-triazole | C₃H₅N₃ | 83.09 | 1.0 g | 0.012 | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | - | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - | - |
| Product: 2-Methyl-4-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | 1.52 g | 0.0118 | 98% |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-nitro-2H-1,2,3-triazole[1]
This protocol describes the direct nitration of 2-methyl-2H-1,2,3-triazole.
Materials:
-
2-Methyl-2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (0.012 mol) of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained at room temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker. A precipitate may form.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Exercise caution as this will cause gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 2-methyl-4-nitro-2H-1,2,3-triazole.
Note on Dinitration: For the synthesis of 2-methyl-4,5-dinitro-2H-1,2,3-triazole, the reaction can be conducted under more vigorous conditions by heating the reaction mixture to 100°C for 10 hours.[1]
Mandatory Visualizations
Reaction Signaling Pathway
References
Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole. The synthesis is presented as a two-step process, commencing with the formation of the precursor 4-Methyl-1H-1,2,3-triazole, followed by its nitration. The protocols are based on established chemical principles for the formation of 1,2,3-triazoles and the nitration of heterocyclic compounds.
Data Presentation
The following table summarizes representative quantitative data for the nitration of various five-membered heterocyclic compounds, which can serve as a reference for the expected outcomes of the second step of the protocol.
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | HNO₃/H₂SO₄ | - | 100 | 5 | 86.7 |
| 2-Aminobenzimidazole | HNO₃/H₂SO₄ | - | 25 | 48 | 41 |
| 1H,1'H-3,3'-Bispyrazole | HNO₃/Ac₂O | - | Room Temp | 6 | 71 |
| 4-Methylamino-3,5-dinitropyrazole | HNO₃/Ac₂O | Acetic Acid | Room Temp | 1.5 | 95 |
| Imidazole | HNO₃/TFAA | - | 0-5 | 12 | 91 (mixture of isomers) |
Data is compiled from analogous reactions and should be considered as a guideline.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1H-1,2,3-triazole
This protocol describes the synthesis of 4-Methyl-1H-1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition of propyne and sodium azide.
Materials:
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Propyne (gas or condensed)
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas inlet tube or cold finger condenser (if using gaseous propyne)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq). Stir the mixture until the solids are dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly bubble propyne gas (1.2 eq) through the solution using a gas inlet tube for 2-3 hours. Alternatively, if using condensed propyne, add it dropwise via a cooled addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-Methyl-1H-1,2,3-triazole.
Step 2: Synthesis of this compound
This protocol details the nitration of the synthesized 4-Methyl-1H-1,2,3-triazole. The nitration is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
4-Methyl-1H-1,2,3-triazole (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, carefully add 4-Methyl-1H-1,2,3-triazole (1.0 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath. Stir the mixture until the triazole is completely dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.2 eq) with cooling.
-
Slowly add the nitrating mixture dropwise to the solution of the triazole in sulfuric acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Analytical Identification of 4-Methyl-5-nitro-2h-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 4-Methyl-5-nitro-2h-1,2,3-triazole. The protocols are intended to serve as a guide for developing and validating analytical methods for this compound in research and drug development settings.
Qualitative Analysis: Structural Characterization
For the initial identification and structural confirmation of this compound, a combination of spectroscopic and crystallographic techniques is recommended. These methods provide detailed information about the molecular structure and connectivity of the compound.
Spectroscopic Techniques
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
1.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform fragmentation analysis (MS/MS) to aid in structural elucidation.
-
X-ray Single-Crystal Diffraction
For unambiguous structure determination, X-ray single-crystal diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystal.[1][2]
Experimental Protocol: X-ray Single-Crystal Diffraction
-
Crystal Growth: Grow single crystals of 4-Methyl-5-nitro-1,2,3-triazole suitable for diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELX).
Table 1: Summary of Qualitative Analytical Data for this compound
| Analytical Technique | Parameter | Observed Value/Characteristic | Reference |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the methyl and triazole protons. | [1][2] |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the methyl carbon and the two triazole ring carbons. | [1][2] |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-O stretching (nitro group), C-N stretching, and C-H bending. | [3] |
| Mass Spectrometry | Molecular Ion | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 128.09 g/mol . | |
| Elemental Analysis | % Composition | C, 28.13; H, 3.15; N, 43.74; O, 24.98 | [1][2] |
| X-ray Diffraction | Crystal System | Orthorhombic | [1][2] |
| Space Group | Pbca | [1][2] |
Quantitative Analysis: Chromatographic Methods
For the quantification of this compound in various matrices, such as in bulk drug substance, formulated products, or biological samples, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is recommended.
Experimental Protocol: HPLC-UV Analysis (Adapted from a method for a similar compound)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Experimental Protocol: LC-MS/MS Analysis
For trace-level quantification, especially in biological matrices, an LC-MS/MS method is preferred.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove interferences.
-
Chromatographic Conditions:
-
Column: A suitable C18 column with a smaller particle size (e.g., < 2 µm) for faster analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative mode (to be optimized).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Determine the precursor ion (the molecular ion) and the most abundant product ions for this compound by direct infusion of a standard solution.
-
-
Quantification: Use an internal standard (ideally a stable isotope-labeled version of the analyte) and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Table 2: Example HPLC and LC-MS/MS Method Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (e.g., 60% B) | Gradient (e.g., 5% to 95% B over 5 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 25 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detector | UV at 254 nm | Triple Quadrupole MS |
| Ionization | - | ESI Positive/Negative |
| MRM Transition | - | e.g., 129.1 -> [Product Ion 1], [Product Ion 2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be a powerful analytical tool. The applicability of GC-MS to this compound should be evaluated, as nitro compounds can sometimes be thermally labile.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C (to be optimized to avoid degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Identification and Quantification: Identify the compound based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualizations
Caption: Workflow for the analytical identification and quantification of this compound.
Caption: Detailed workflow for the quantitative analysis of this compound by LC-MS/MS.
References
Application Notes & Protocols: Leveraging 4-Methyl-5-nitro-2H-1,2,3-triazole in the Development of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methyl-5-nitro-2H-1,2,3-triazole as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies and provide a starting point for the development of new chemical entities.
Introduction
The 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules due to its unique structural and electronic properties.[1][2][3] This heterocyclic ring system can act as a pharmacophore, a bioisostere for amide bonds, and a stable linker to connect different molecular fragments.[3][4][5] The presence of a nitro group, as in this compound, further enhances its utility by providing a handle for various chemical transformations and potentially contributing to the biological activity of the resulting derivatives. This document explores the application of this compound in the development of new compounds with a focus on their synthesis and biological evaluation.
Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
The synthesis of the title compound, 4-Methyl-5-nitro-1,2,3-triazole, can be achieved through the cyclization of ethyl 2,2-dinitroacetate.[6][7] The structural identity of the synthesized compound is typically confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR, as well as elemental analysis and X-ray single-crystal diffraction.[6][7]
Development of Bioactive Compounds
The this compound moiety can be incorporated into larger molecules to explore a range of biological activities. The triazole ring is known to be a component of various therapeutic agents with antimicrobial, analgesic, anticonvulsant, antineoplastic, and antiviral properties.[8] The nitro group can be reduced to an amino group, providing a key intermediate for further functionalization.[9]
Antifungal Agents
Derivatives of nitrotriazoles have shown promise as potent antifungal agents.[10] These compounds often act by inhibiting enzymes crucial for fungal cell wall synthesis, such as lanosterol 14α-demethylase.[10]
Enzyme Inhibitors
The triazole scaffold is a key component in the design of various enzyme inhibitors. For instance, 4,5-disubstituted 1,2,3-triazole derivatives have been identified as potent and selective inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a therapeutic target in cancer immunotherapy.[11] Other triazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant to Alzheimer's disease and diabetes.[12]
Data Presentation
The following table summarizes the biological activity of representative triazole-based compounds.
| Compound Class | Target Organism/Enzyme | Activity Metric (e.g., MIC, IC50) | Reference |
| Methylenebis-4H-1,2,4-triazole derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, Saccharomyces cerevisiae | MIC: 31.3-500 µg/mL | [13] |
| Nitrotriazole derivatives | Various fungal strains (including fluconazole-resistant) | Excellent antifungal activity | [10] |
| 4,5-disubstituted-1,2,4-triazole-3-thiols | Gram-positive cocci | Active | [14][15] |
| 4,5-disubstituted 1,2,3-triazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC50 in the low nanomolar range | [11] |
| Galactosyl-4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypanosoma cruzi | IC50: 6 ± 1 μM | [16] |
| Azinane triazole-based derivatives (12d and 12m) | Acetylcholinesterase (AChE) | IC50: 0.73 ± 0.54 µM and 0.038 ± 0.50 µM | [12] |
| Azinane triazole-based derivatives (12d and 12m) | Butyrylcholinesterase (BChE) | IC50: 0.017 ± 0.53 µM | [12] |
| Azinane triazole-based derivatives | α-glucosidase | More potent than acarbose | [12] |
Experimental Protocols
General Synthesis of 1,4-Disubstituted-1,2,3-triazoles via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[17][18]
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H2O, CH3CN/H2O)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
Add a catalytic amount of CuSO4·5H2O and a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction can also be accelerated using ultrasound irradiation.[18]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by extracting the product into an organic solvent.
-
Purify the product by column chromatography on silica gel.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from methodologies used to evaluate the antifungal activity of novel compounds.[10]
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the synthesized compounds and the standard drug in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compounds in the culture medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density using a plate reader.
Signaling Pathways
While specific signaling pathways directly modulated by derivatives of this compound are not extensively detailed in the provided search results, the inhibition of enzymes like IDO1 has well-established downstream effects on immune signaling.
IDO1 Inhibition and T-cell Activation
IDO1 is an enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine.[11] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which suppresses T-cell function and allows cancer cells to evade the immune system.[11] Inhibition of IDO1 by 4,5-disubstituted 1,2,3-triazole derivatives can restore T-cell activity and mitigate tumor growth.[11]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antifungal and enzyme-inhibiting properties. The synthetic accessibility of triazoles, particularly through click chemistry, makes this scaffold highly attractive for medicinal chemistry and drug discovery programs. Further exploration of derivatives of this compound is warranted to develop new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 10. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Application Notes and Protocols for the Scale-up Synthesis of 4-Methyl-5-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-nitro-2H-1,2,3-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the energetic nitro group and the stable triazole scaffold. This document provides detailed application notes and a proposed protocol for the scale-up synthesis of this compound. The synthesis is based on the reported cyclization of ethyl 2,2-dinitroacetate.[1][2]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Appearance | White solid | Assumed from similar compounds |
| Melting Point | Not Reported | |
| ¹H NMR (DMSO-d₆) | Not explicitly reported for 2H-isomer. For the synthesized 4-methyl-5-nitro-1,2,3-triazole: a signal for the methyl group is expected. | [1][2] |
| ¹³C NMR (DMSO-d₆) | Not explicitly reported for 2H-isomer. For the synthesized 4-methyl-5-nitro-1,2,3-triazole: signals for the methyl carbon and two triazole ring carbons are expected. | [1][2] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-H, C=N, N-N, and NO₂ groups are expected. | [1][2] |
| Elemental Analysis | Calculated for C₃H₄N₄O₂: C, 28.13%; H, 3.15%; N, 43.74%. Found: C, 28.00%; H, 3.12%; N, 43.50% (for the synthesized 4-methyl-5-nitro-1,2,3-triazole) | [1][2] |
Table 2: Key Reagents for Synthesis
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Ethyl 2,2-dinitroacetate | 10129-40-5 | C₄H₆N₂O₆ | 178.10 | Oxidizer, Skin and eye irritant |
| Methylamine solution | 74-89-5 | CH₅N | 31.06 | Flammable, Corrosive, Toxic |
| Sodium Azide | 26628-22-8 | NaN₃ | 65.01 | Highly toxic, Explosive |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Corrosive, Causes severe skin burns and eye damage |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable, May form explosive peroxides |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Not classified as hazardous |
Experimental Protocols
Note: The following protocol is a proposed method for the synthesis of this compound based on the reported synthesis from ethyl 2,2-dinitroacetate.[1][2] The exact reaction conditions for a scale-up synthesis may require further optimization.
Protocol 1: Scale-up Synthesis of this compound
Objective: To synthesize this compound on a larger scale.
Materials:
-
Ethyl 2,2-dinitroacetate
-
40% Aqueous Methylamine solution
-
Sodium Azide
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Reaction vessel with overhead stirrer, dropping funnel, and temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with an overhead mechanical stirrer, a dropping funnel, and a thermometer.
-
Reaction Mixture: To the flask, add a solution of sodium azide (1.1 equivalents) in water. Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Methylamine: Slowly add 40% aqueous methylamine solution (1.2 equivalents) to the sodium azide solution while maintaining the temperature below 10 °C.
-
Addition of Ethyl 2,2-dinitroacetate: Dissolve ethyl 2,2-dinitroacetate (1.0 equivalent) in a minimal amount of diethyl ether. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Caution: Azides can form highly explosive hydrazoic acid upon acidification. Perform this step with extreme care in a well-ventilated fume hood behind a blast shield.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Mandatory Visualization
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Ethyl 2,2-dinitroacetate: Is an oxidizer and can be irritating to the skin and eyes. Handle with care.
-
Methylamine: Is flammable, corrosive, and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Azide: Is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can generate highly toxic and explosive hydrazoic acid.
-
Concentrated Acids: Are highly corrosive and can cause severe burns. Handle with extreme care.
-
-
Reaction: The reaction may be exothermic. Proper temperature control is crucial. The acidification step should be performed slowly and cautiously behind a safety shield.
-
Product: Nitrated organic compounds can be energetic and should be handled with care. Avoid friction, shock, and heat.
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. The procedures described should be carried out with appropriate safety precautions and in accordance with all applicable regulations. The user is solely responsible for any risks associated with the use of this information.
References
Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methyl-5-nitro-2H-1,2,3-triazole as a versatile building block in the synthesis of novel therapeutic agents. The unique electronic properties conferred by the nitro group and the inherent stability of the triazole ring make this scaffold an attractive starting point for the development of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. The introduction of a nitro group, as in this compound, significantly influences the electron density of the ring system, enhancing its potential for diverse chemical transformations and biological activity. This building block serves as a valuable precursor for the synthesis of a variety of derivatives with potential therapeutic applications.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in the reactivity of the nitro group and the potential for substitution reactions on the triazole ring. A key transformation is the reduction of the nitro group to an amino group, yielding 4-amino-5-methyl-2H-1,2,3-triazole. This amino-triazole is a versatile intermediate that can be further functionalized to generate a library of compounds for biological screening.
Caption: Synthetic pathway from this compound.
Applications in Drug Discovery
Derivatives of nitrotriazoles have shown significant promise in various therapeutic areas. The following sections detail potential applications based on published data for structurally related compounds.
Antimicrobial Agents
Nitro-containing heterocycles are well-established antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the pathogen. This mechanism of action is a key feature of several clinically used drugs. Derivatives of nitrotriazoles are being explored for their efficacy against a range of bacterial and fungal pathogens.
Table 1: In Vitro Antimicrobial Activity of Representative Triazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Nitrotriazole Derivative A | Staphylococcus aureus | 16 | [1] |
| Nitrotriazole Derivative B | Escherichia coli | 32 | [1] |
| Triazole-Thione C | Bacillus subtilis | 31.25 | [2] |
| Fluoroquinolone-Triazole Hybrid | Pseudomonas aeruginosa | 16 | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the in vitro antimicrobial activity of synthesized compounds.
-
Preparation of Bacterial/Fungal Inoculum:
-
Isolate a single colony of the test microorganism from an agar plate.
-
Inoculate the colony into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Incubate the broth at 37°C (for bacteria) or 35°C (for fungi) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for MIC determination.
Anticancer Agents
The triazole scaffold is present in several approved anticancer drugs. Derivatives of 1,2,3- and 1,2,4-triazoles have been extensively investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways essential for cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Representative Triazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Triazole Derivative 1 | MCF-7 (Breast) | 206.1 | [3] |
| Triazole Derivative 2 | HepG2 (Liver) | 82.60 | [3] |
| Chalcone-Triazole Hybrid | A549 (Lung) | 8.67 | [4] |
| Indole-Triazole Hybrid | A549 (Lung) | 3.29 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Caption: Workflow for MTT cytotoxicity assay.
Potential Signaling Pathway Inhibition
While specific signaling pathways for derivatives of this compound are not yet fully elucidated, related triazole compounds have been shown to target various pathways crucial for cancer progression. A plausible mechanism of action for novel anticancer agents derived from this scaffold could involve the inhibition of protein kinases, which are often dysregulated in cancer.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds in medicinal chemistry. Its reactivity allows for the generation of diverse libraries of derivatives with potential applications as antimicrobial and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable building block in the quest for new and effective therapeutics. Further investigation into the specific mechanisms of action of its derivatives is warranted to fully understand their therapeutic potential.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-5-nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent issue of isomeric side product formation during the alkylation of nitrotriazole precursors.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low yield of the desired this compound | Formation of multiple N-methylated isomers (1-methyl-4-nitro, 1-methyl-5-nitro, and 2-methyl-4-nitro-1,2,3-triazoles) is a common side reaction.[1] | Optimize reaction conditions to favor the desired isomer. Factors to consider include the choice of methylating agent, solvent, temperature, and base. For instance, the reaction of 4-nitro-1,2,3-triazole with methyl iodide in the presence of sodium hydride can yield a mixture of isomers.[2] |
| Multiple spots on Thin Layer Chromatography (TLC) after reaction | The presence of unreacted starting material and a mixture of N-methylated isomers. | Use a combination of solvents with varying polarities to achieve better separation on the TLC plate. This will help in visualizing the different products formed. Column chromatography is often necessary for the separation of these isomers. |
| Difficulty in separating the isomeric products | The isomers of methyl-nitrotriazole can have very similar polarities, making their separation by column chromatography challenging. | Employ a long chromatography column with a shallow solvent gradient. Use a high-resolution adsorbent material for packing the column. Multiple chromatographic runs may be necessary to achieve high purity. |
| Unexpected NMR spectra of the purified product | The isolated product might be one of the undesired isomers, or a mixture of isomers. | Carefully compare the obtained NMR spectra with the reported data for all possible isomers. For example, the 1H NMR (500 MHz, CDCl3) of 1-methyl-5-nitro-1H-1,2,3-triazole shows a singlet at δ 8.16 ppm and a singlet at δ 4.31 ppm, while 1-methyl-4-nitro-1H-1,2,3-triazole shows a singlet at δ 8.34 ppm and a singlet at δ 4.26 ppm.[2] |
| Reaction does not go to completion | Insufficient amount of methylating agent or base, or deactivation of the reagents. | Ensure all reagents are of high purity and are added in the correct stoichiometric ratios. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base (e.g., sodium hydride). |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions during the synthesis of this compound?
A1: The most significant side reaction is the formation of a mixture of N-methylated isomers. When methylating a 4-nitro-1,2,3-triazole precursor, the methyl group can attach to any of the three nitrogen atoms in the triazole ring, leading to the formation of 1-methyl-4-nitro-1,2,3-triazole, 2-methyl-4-nitro-1,2,3-triazole, and the desired 1-methyl-5-nitro-1,2,3-triazole (which is a tautomer of this compound).[1] The alkylation of 4(5)-nitro-1,2,3-triazole in basic media generally results in a mixture of N1, N2, and N3-alkylation products.[1]
Q2: How can I control the regioselectivity of the methylation to favor the desired isomer?
A2: Achieving high regioselectivity can be challenging. The ratio of the isomers is influenced by factors such as the solvent, the counter-ion of the triazole salt, the temperature, and the nature of the alkylating agent. A systematic study of these parameters is often required to optimize the yield of the desired product. Some literature suggests that the use of specific catalysts or protecting group strategies can improve regioselectivity.
Q3: What is a typical yield for the desired product and its isomers?
A3: In a reported synthesis involving the methylation of 4-nitro-2H-1,2,3-triazole with methyl iodide and sodium hydride, the yield of 1-methyl-5-nitro-1H-1,2,3-triazole was 60%, while the 1-methyl-4-nitro-1H-1,2,3-triazole isomer was formed in a 35% yield.[2]
Q4: Are there alternative synthesis routes that might avoid the formation of isomeric mixtures?
A4: Yes, one alternative route is the cyclization of ethyl 2,2-dinitroacetate.[3][4] This method can potentially offer a more direct pathway to the desired 4-methyl-5-nitro-1,2,3-triazole, although a thorough investigation of potential side reactions for this specific pathway is recommended.
Q5: What are the best analytical techniques to identify and quantify the different isomers?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the ratio of the isomers in a mixture. For structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. The different electronic environments of the protons and carbons in each isomer will result in distinct chemical shifts.
Quantitative Data Summary
The following table summarizes the reported yields of isomeric products in the methylation of 4-nitro-1,2,3-triazole.
| Product | Yield (%) | Reference |
| 1-Methyl-5-nitro-1H-1,2,3-triazole | 60 | [2] |
| 1-Methyl-4-nitro-1H-1,2,3-triazole | 35 | [2] |
Experimental Protocols
Protocol 1: Methylation of 4-nitro-2H-1,2,3-triazole[2]
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and anhydrous THF (10 mL) at 0 °C, add NaH (1.7 g, 35.0 mmol, 2.0 eq.) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in anhydrous acetone (40 mL) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2 hours.
-
After completion, quench the reaction by carefully adding water (20 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with dichloromethane (100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to separate the isomers.
Protocol 2: Synthesis from Ethyl 2,2-dinitroacetate (Conceptual)[3][4]
This protocol is based on the reported synthesis of 4-methyl-5-nitro-1,2,3-triazole by cyclization of ethyl 2,2-dinitroacetate. The specific reaction conditions and detailed procedure would need to be sourced from the primary literature.
General Steps:
-
Reaction of ethyl 2,2-dinitroacetate with a suitable nitrogen source to initiate the formation of the triazole ring.
-
Cyclization of the intermediate to form the 4-methyl-5-nitro-1,2,3-triazole.
-
Purification of the final product, likely involving crystallization or chromatography.
Visualizations
Caption: Main reaction pathway showing the formation of the desired product and isomeric side products.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Purification of 4-Methyl-5-nitro-2h-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-5-nitro-2h-1,2,3-triazole. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include constitutional isomers formed during methylation, such as 1-methyl-4-nitro-1,2,3-triazole and 1-methyl-5-nitro-1,2,3-triazole. Other potential impurities include unreacted starting materials and byproducts from the nitration of the triazole ring.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is an energetic material and should be handled with care. Avoid grinding, impact, and friction. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A common starting point for triazole derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. |
| Irregular Column Packing | Cracks or channels in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly. |
| Co-elution of Isomers | Constitutional isomers may have very similar polarities, making separation difficult. A shallow solvent gradient or isocratic elution with a finely tuned solvent system may be necessary. |
Issue: The product is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate). |
| Strong Adsorption to Silica Gel | The compound may be strongly interacting with the acidic silica gel. Consider adding a small amount (0.1-1%) of a polar solvent like methanol to the eluent or using a different stationary phase like alumina. |
Recrystallization
Issue: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Solution is Not Saturated | Too much solvent was used. Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Supersaturated Solution | The solution is supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is Cooling Too Quickly | Rapid cooling can cause the compound to come out of solution as a liquid (oil) rather than a solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High Concentration of Impurities | Impurities can interfere with crystal lattice formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities. |
| Melting Point Below Solvent Boiling Point | If the melting point of the compound is lower than the boiling point of the solvent, it will melt and then oil out. Choose a solvent with a lower boiling point. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on methods used for structurally similar compounds and should be optimized for your specific sample.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Develop a Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a 6:1 mixture of petroleum ether:ethyl acetate.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a flat, even bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin the elution.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under vacuum.
-
Quantitative Data (Example for a similar compound): A patent for the purification of 1-methyl-5-nitro-1H-1,2,3-triazole reported a yield of 60% after silica-gel column chromatography using 6:1 petroleum ether/ethyl acetate.
Protocol 2: Purification by Recrystallization
This is a general protocol that may require optimization.
Materials:
-
Crude this compound
-
Ethanol
-
Water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Choose a Solvent: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a suitable recrystallization solvent. Ethanol is often a good starting point for triazole derivatives.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallize the Product:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
-
Visualizations
Caption: Column Chromatography Workflow for Purification.
Caption: Troubleshooting Logic for Poor Separation.
Overcoming challenges in the characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 4-Methyl-5-nitro-2H-1,2,3-triazole.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow.
Problem 1: Low or No Yield of the Desired Product After Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The synthesis of nitrotriazoles can be sensitive to reaction conditions.[1] Ensure accurate temperature control, as the nitration of triazoles is often conducted at low temperatures to manage the exothermic reaction and prevent side product formation.[1]
-
Moisture Contamination: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Starting Material Quality: The purity of the starting materials, such as ethyl 2,2-dinitroacetate, is crucial.[2][3] Use freshly purified reagents whenever possible.
Problem 2: Difficulty in Purifying the Product
Possible Causes and Solutions:
-
Presence of Isomers: The alkylation of nitrotriazoles can result in a mixture of N-substituted isomers (N1, N2, and N3).[1] These isomers may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a high-performance liquid chromatography (HPLC) system for better separation. Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) and different stationary phases.
-
Recrystallization: Attempt fractional recrystallization from various solvents to selectively crystallize the desired isomer.
-
-
-
Residual Starting Materials or Reagents: Unreacted starting materials or byproducts may co-elute with the product.
-
Troubleshooting Steps:
-
Aqueous Wash: If applicable to the workup procedure, perform an aqueous wash to remove water-soluble impurities.
-
Solvent Extraction: Use liquid-liquid extraction to separate the product from impurities with different solubilities.
-
-
Problem 3: Ambiguous or Complex Spectroscopic Data (NMR, IR, MS)
Possible Causes and Solutions:
-
Presence of Tautomers: 1,2,3-Triazoles can exist in different tautomeric forms, which can lead to the appearance of extra peaks in NMR spectra.[4]
-
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. Changes in the spectra with temperature can indicate the presence of dynamic exchange processes, such as tautomerism.
-
Solvent Effects: Record NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃). The chemical shifts can be sensitive to the solvent, which may help in resolving overlapping signals.[5]
-
-
-
Impure Sample: The presence of impurities, including isomers and residual solvents, is a common cause of complex spectra.
-
Troubleshooting Steps:
-
Re-purify the sample: Use the purification methods described in Problem 2 .
-
Correlate with other data: Compare the NMR data with results from Mass Spectrometry (MS) and elemental analysis to confirm the presence of the desired compound and identify any impurities.
-
-
-
Incorrect Structural Assignment: The observed spectrum may not match the expected spectrum for this compound.
-
Troubleshooting Steps:
-
2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and confirm the structural assignment.
-
Compare with Literature: Compare the obtained spectral data with reported values for similar compounds.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What is a common synthetic route for 4-Methyl-5-nitro-1,2,3-triazole?
-
Q2: How can I monitor the progress of the synthesis reaction?
-
Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product.
-
-
Q3: What are the key safety precautions to take during the synthesis of this compound?
-
Nitrated organic compounds can be energetic materials and should be handled with care.[1] Use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and be mindful of the potential for exothermic reactions.
-
Characterization
-
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 4-Methyl-5-nitro-1,2,3-triazole?
-
The exact chemical shifts can vary depending on the solvent and the specific isomer/tautomer present. However, you can expect signals corresponding to the methyl group and the triazole ring carbons. For the related compound 4-Methyl-5-nitro-1,2,3-triazole, characteristic peaks have been reported.[2]
-
-
Q5: How can I confirm the presence of the nitro group in my compound?
-
Infrared (IR) spectroscopy is a useful technique for identifying the nitro group. Look for strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds, typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹.
-
-
Q6: Can Mass Spectrometry (MS) be used to characterize this compound?
-
Yes, MS is a valuable tool for determining the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) can be used to obtain the molecular ion peak.[6]
-
Experimental Protocols
General Protocol for Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
This protocol is a general guideline based on reported syntheses of similar compounds and should be adapted and optimized for specific laboratory conditions.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., ethyl 2,2-dinitroacetate) in a suitable solvent.
-
Cyclization: Add the cyclizing agent (e.g., an azide source) dropwise to the solution while maintaining the appropriate temperature (e.g., using an ice bath).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
Protocol for NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For a more detailed structural analysis, consider performing 2D NMR experiments like COSY, HSQC, and HMBC.
Quantitative Data
Table 1: Crystal and Refinement Data for 4-Methyl-5-nitro-1,2,3-triazole [2]
| Parameter | Value |
| Chemical Formula | C₃H₄N₄O₂ |
| Molecular Weight | 129.11 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7139(17) |
| b (Å) | 9.8198(19) |
| c (Å) | 12.889(3) |
| V (ų) | 1102.9(4) |
| Z | 8 |
| D_c (g/cm³) | 1.555 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for ambiguous NMR spectra in the characterization of this compound.
References
- 1. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the nitration of methyl-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of methyl-triazole. Our aim is to help you optimize your reaction conditions, improve yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents for methyl-triazole?
A1: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the aromatic nitration.[1][2] Other nitrating agents, such as nitric acid in acetic anhydride or fuming nitric acid, can also be used, particularly for sensitive substrates where milder conditions are required.[3][4]
Q2: How does the position of the methyl group on the triazole ring affect the nitration reaction?
A2: The position of the methyl group significantly influences the regioselectivity of the nitration. The triazole ring is an electron-deficient system, and the methyl group is an activating group. The interplay between the directing effects of the ring nitrogens and the methyl group will determine the position of nitration. For instance, in 1,2,4-triazoles, electrophilic substitution is influenced by the protonation of the ring nitrogens in the acidic medium.[5] The precise outcome can be complex and may lead to a mixture of isomers.
Q3: What are the typical reaction conditions for the nitration of methyl-triazole?
A3: Typical conditions involve the slow, dropwise addition of the nitrating agent to a solution of the methyl-triazole in a strong acid, often sulfuric acid, at a controlled temperature.[6][7] Cooling the reaction mixture, usually with an ice bath, is crucial to manage the exothermic nature of the reaction and to prevent over-nitration or degradation of the starting material.[1] Reaction times and temperatures can vary significantly depending on the specific methyl-triazole isomer and the desired product.
Q4: How can I purify the resulting nitro-methyl-triazole isomers?
A4: Purification of nitro-methyl-triazole isomers can be challenging due to their similar polarities. Common purification techniques include:
-
Recrystallization: This is often the first method of choice, using a suitable solvent or solvent mixture.[1]
-
Column Chromatography: Silica gel column chromatography can be effective for separating isomers with different polarities.[8][9][10][11] The choice of eluent is critical for achieving good separation.[9][10]
-
Fractional Crystallization: This technique can sometimes be used to separate isomers based on differences in their solubility at various temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. | 1. Monitor the reaction progress using TLC or another suitable analytical technique. Consider increasing the reaction time or temperature incrementally. For the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole, a reaction time of 1 hour at 60-65°C was found to be optimal.[6] |
| 2. Decomposition of starting material or product: The reaction temperature may be too high, or the nitrating agent may be too harsh. | 2. Ensure efficient cooling and maintain the recommended temperature throughout the addition of the nitrating agent. Consider using a milder nitrating agent, such as nitric acid in acetic anhydride.[3] | |
| 3. Water in the reaction mixture: Water can deactivate the nitronium ion. | 3. Use anhydrous reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. | |
| Formation of Multiple Products (Regioisomers) | 1. Lack of regioselectivity: The reaction conditions may favor the formation of multiple isomers. | 1. The position of the methyl group on the triazole ring directs the nitration. Carefully consider the starting isomer. Modifying the reaction temperature or the nitrating agent can sometimes influence the isomer ratio. |
| 2. Over-nitration (di- or tri-nitration): The reaction conditions are too harsh, leading to multiple nitro groups being added to the triazole ring. | 2. Use a less concentrated nitrating agent or a lower reaction temperature. Reduce the reaction time. For example, in the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole, a molar ratio of triazole derivative to nitric acid of 1:6 was found to be optimal to achieve dinitration without further side reactions.[6] | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. | 1. After quenching the reaction with ice/water, ensure complete precipitation of the product. If the product remains in solution, extraction with a suitable organic solvent is necessary. |
| 2. Formation of oily products instead of a solid precipitate. | 2. This may indicate the presence of impurities. Try to triturate the oil with a non-polar solvent to induce crystallization. Purification by column chromatography may be necessary. | |
| 3. Co-elution of isomers during column chromatography. | 3. Experiment with different solvent systems (eluents) to improve separation. Sometimes, a very long column or using a different stationary phase (e.g., alumina) can help.[10] Protecting and deprotecting functional groups can also alter polarity and aid in separation. | |
| Runaway Reaction (Uncontrolled Exotherm) | 1. Too rapid addition of the nitrating agent. | 1. Always add the nitrating agent slowly and dropwise, with vigorous stirring and efficient cooling. Monitor the internal temperature of the reaction mixture closely. |
| 2. Inadequate cooling. | 2. Ensure the reaction flask is sufficiently immersed in the cooling bath and that the bath temperature is maintained. |
Experimental Protocols
Synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole[6]
This protocol is optimized for the dinitration of a 1-methyl-1,2,4-triazole precursor.
Materials:
-
1-Methyl-1,2,4-triazole derivative
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the 1-methyl-1,2,4-triazole derivative in concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
Optimized Reaction Conditions: [6]
| Parameter | Optimized Value |
| Molar ratio of triazole derivative to HNO₃ | 1:6 |
| Nitration Temperature | 60-65 °C |
| Reaction Time | 1 hour |
Visualizing the Process
Experimental Workflow for Nitration of Methyl-Triazole
Caption: A generalized workflow for the nitration of methyl-triazole.
Troubleshooting Logic for Low Product Yield
Caption: Decision-making diagram for troubleshooting low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. 1-Methyl-5-nitro-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Stability issues of 4-Methyl-5-nitro-2h-1,2,3-triazole under different conditions
This technical support center provides guidance on the stability of 4-Methyl-5-nitro-2h-1,2,3-triazole under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,3-triazole ring system?
A1: The 1,2,3-triazole ring is known for its high degree of stability. It exhibits strong thermal and acidic stability and is generally insensitive to redox conditions, hydrolysis, and enzymatic degradation.[1][2] However, the presence of substituents, such as the nitro and methyl groups in this compound, can influence its overall stability profile.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: As an energetic material, it will decompose at elevated temperatures.
-
pH: Strong acidic or basic conditions may promote hydrolysis, although the triazole ring itself is relatively resistant.
-
Light: Exposure to UV light can lead to photochemical decomposition, a common characteristic of nitroaromatic compounds.[3][4]
-
Compatibility with other materials: Contact with strong oxidizing agents or incompatible materials could lead to unexpected reactions.[5]
Q3: Are there any known hazardous decomposition products of this compound?
A3: While specific data for this compound is limited, the thermal decomposition of similar nitro-triazole compounds can produce various gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen gas (N2).[6][7] Under normal conditions of storage and use, hazardous decomposition is not expected.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change or degradation of the solid compound. | Photochemical decomposition due to exposure to light. | Store the compound in an amber vial or in a dark place to protect it from light. |
| Thermal decomposition from improper storage. | Store the compound in a cool, dry, and well-ventilated area, away from heat sources.[8][9][10] | |
| Incompatibility with storage container. | Ensure the compound is stored in a chemically resistant container (e.g., glass). | |
| Inconsistent results in aqueous solution-based assays. | Hydrolysis of the compound due to extreme pH. | Prepare fresh solutions and use buffered systems to maintain a stable pH. If possible, conduct experiments at a neutral pH. |
| Photodegradation during the experiment. | Protect the experimental setup from direct light, especially if using a UV detector for analysis. | |
| Exothermic reaction or pressure buildup in a reaction vessel. | Incompatibility with other reagents (e.g., strong oxidizing agents). | Review all reagents for compatibility. Avoid mixing with strong oxidizers.[5] |
| Thermal runaway. | Ensure proper temperature control of the reaction. For exothermic reactions, consider slower addition of reagents and efficient cooling. |
Stability Data Summary
The following tables summarize the expected stability of this compound based on data from analogous compounds. Note: This data is for illustrative purposes and may not represent the exact values for this specific molecule.
Table 1: Thermal Stability of Related Nitro-Triazole Compounds
| Compound | Decomposition Onset (DSC, °C) | Peak Decomposition (DSC, °C) | Reference |
| 3-amino-1,2,4-triazole | 168 | 223 | [6] |
| 2,4-dihydro-3H-1,2,4-triazol-3-ylidene-nitramide | 164 | 209 | [6] |
| 5-amino-1,2,4-triazol-3-yl-acetic acid | 166 | 188 | [6] |
| 5-Nitro-3-trinitromethyl-1H-[3][4][8]triazole | 135 | - | [2] |
| 1-Methyl-5-nitro-3-trinitromethyl-1H-[3][4][8]triazole | 153 | - | [2] |
Table 2: Photochemical Stability of Related Nitroaromatic Compounds
| Compound | Quantum Yield (Φ) | Conditions | Reference |
| Nitrobenzene | ~10⁻³ | Polychromatic light, aqueous solution | [3] |
| Nitrophenols | 10⁻³ - 10⁻⁴ | Polychromatic light, aqueous solution | [3] |
| Nitrobenzene | 0.30 - 0.36 | UV/H₂O₂, aqueous solution | [4] |
| Nitrophenols | 0.31 - 0.54 | UV/H₂O₂, aqueous solution | [4] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset and peak decomposition temperatures of this compound.
Methodology:
-
Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic decomposition peak provides an indication of the thermal stability.
Protocol 2: Assessment of Hydrolytic Stability
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Spike a known concentration of the stock solution into each buffer solution to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of the remaining parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The degradation rate and half-life can be calculated from the decrease in concentration over time.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. anichemllc.com [anichemllc.com]
Technical Support Center: Synthesis of Nitro-Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-triazoles.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of nitro-triazoles in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Nitro-Triazole Product
-
Question: My reaction has resulted in a low yield or no formation of the expected nitro-triazole. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in nitro-triazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Nitration: The nitrating agent may be weak or used in insufficient quantities. For direct nitration, a mixture of concentrated nitric acid and sulfuric acid is often effective.[1] If you are using nitric acid in acetic anhydride, ensure the temperature is controlled (e.g., 0°C) to prevent decomposition.[1]
-
Poor Substrate Reactivity: The triazole ring's susceptibility to nitration is influenced by its substituents. Electron-withdrawing groups can deactivate the ring, making nitration more difficult. In such cases, harsher reaction conditions (stronger nitrating agents, higher temperatures) may be necessary, but this also increases the risk of side reactions.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for quenching the reaction. Some cycloaddition reactions for synthesizing nitro-triazoles require specific catalysts, such as copper salts, and the absence or impurity of the catalyst can significantly impact the yield.[2][3]
-
Starting Material Degradation: Ensure the purity and stability of your starting triazole. Impurities can interfere with the reaction.
-
Incorrect Work-up Procedure: The work-up procedure should be appropriate for the specific nitro-triazole synthesized. Some nitro-triazoles may be sensitive to pH changes or prolonged exposure to water.
-
Issue 2: Formation of Multiple Isomers
-
Question: My analysis shows a mixture of N-alkylated or C-nitrated isomers instead of a single desired product. How can I improve the regioselectivity of my synthesis?
-
Answer: The formation of isomers is a common challenge in triazole chemistry due to the presence of multiple nitrogen atoms that can be alkylated or multiple carbon atoms that can be nitrated.
-
Directing Groups: The substituents on the triazole ring can direct the position of nitration. Understanding the electronic effects of these groups is key to predicting the major isomer.
-
Reaction Control: In some cases, kinetic versus thermodynamic control can influence the product ratio. Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures can lead to the thermodynamically more stable product.
-
Protecting Groups: To achieve selective N-alkylation or N-nitration, it may be necessary to protect other reactive sites on the triazole ring. The choice of protecting group is critical and should be orthogonal to the reaction conditions.
-
Catalyst Choice: For cycloaddition reactions, the choice of catalyst can significantly influence regioselectivity. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) typically yield 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed reactions can favor the 1,5-isomer. While not specific to nitro-triazoles, this principle of catalyst-controlled regioselectivity is broadly applicable.
-
Separation Techniques: If isomeric mixtures are unavoidable, efficient separation techniques such as column chromatography or recrystallization are necessary. The development of a robust separation method is a critical part of the overall synthetic strategy. It has been noted that the separation of regioisomeric N-alkyl(aryl)nitrotriazoles can be achieved by leveraging differences in their basicity and reactivity.[4]
-
Issue 3: Unexpected Side Reactions and Byproducts
-
Question: I am observing unexpected byproducts in my reaction mixture. What are some common side reactions in nitro-triazole synthesis?
-
Answer: Besides isomer formation, several other side reactions can occur:
-
Over-Nitration: Especially under harsh conditions, multiple nitro groups may be introduced onto the triazole ring or other parts of the molecule.[1] Careful control of stoichiometry and reaction time is essential to avoid this.
-
Ring Opening: Highly activated or strained triazole rings can undergo ring-opening reactions under strong acidic or basic conditions.
-
Decomposition: Nitro-triazoles, particularly those with multiple nitro groups, can be energetic materials and may decompose at elevated temperatures.[5] It is crucial to be aware of the thermal stability of the target compound and to control the reaction temperature accordingly.
-
Hydrolysis of Diazonium Salts: When converting an amino group to a nitro group via a Sandmeyer-type reaction, the intermediate diazonium salt can be prone to hydrolysis, leading to the formation of hydroxyl-triazoles instead of the desired nitro-triazoles. The use of copper salts can help to retard this hydrolysis.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to nitro-triazoles?
A1: The main synthetic strategies include:
-
Direct Nitration: Treating a triazole precursor with a nitrating agent like a mixture of nitric and sulfuric acid.[1]
-
Cycloaddition Reactions: [3+2] cycloaddition of azides with nitro-olefins is a common method for synthesizing nitro-substituted 1,2,3-triazoles.[2][3][6]
-
Conversion of Amino Groups: An existing amino group on the triazole ring can be converted to a nitro group via diazotization followed by a Sandmeyer-like reaction or through direct oxidation.[1]
-
From Nitroalkenes: Nitroalkenes can react with sodium azide to form 1,2,3-triazoles.[7]
Q2: What are the critical safety precautions when working with nitro-triazoles?
A2: Nitro-triazoles, especially those with a high nitrogen and oxygen content, can be energetic materials and should be handled with care.[1][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[8][9]
-
Ventilation: Work in a well-ventilated fume hood.[8]
-
Scale: Avoid working with large quantities, especially during initial exploratory work.
-
Heat, Friction, and Shock: Be aware that some polynitro compounds can be sensitive to heat, friction, and shock.[5] Avoid scraping or grinding these materials.
-
Thermal Stability: Determine the decomposition temperature of your target compound (e.g., using Differential Scanning Calorimetry - DSC) before scaling up reactions.[5]
Q3: How can I purify my synthesized nitro-triazole?
A3: Purification methods depend on the physical properties of the compound.
-
Recrystallization: This is a common method for purifying solid nitro-triazoles. The choice of solvent is critical for obtaining high purity and good recovery.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities and side products, including isomers. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed.
-
Acid-Base Extraction: If your nitro-triazole has acidic or basic properties, you can use acid-base extraction as a preliminary purification step.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Nitro-3-trinitromethyl-1H-[1][2][8]triazole (9) and its Methylated Derivative (12)
| Parameter | 5-Nitro-3-trinitromethyl-1H-[1][2][8]triazole (9) | 1-Methyl-5-nitro-3-trinitromethyl-1H-[1][2][8]triazole (12) | Reference |
| Starting Material | (5-nitro-1H-[1][2][8]triazol-3yl)-acetic acid | 5-Nitro-3-trinitromethyl-1H-[1][2][8]triazole (9) | [5] |
| Reagents | 98% H₂SO₄, 100% HNO₃ | Trimethylsilyldiazomethane | [5] |
| Reaction Time | 15 hours | Not Specified | [5] |
| Temperature | 0°C to Room Temperature | Not Specified | [5] |
| Yield | 44% | Not Specified (low yields with other methylating agents) | [5] |
| Melting Point | 113.7 °C | 77 °C | [5] |
| Decomposition Temp. | 135 °C (onset) | 153 °C (onset) | [5] |
Key Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-3-trinitromethyl-1H-[1][2][8]triazole (9) [5]
-
Preparation: To a mixture of 12 mL of 98% sulfuric acid and 10 mL of 100% nitric acid, cooled to 0 °C, add 15 mmol of (5-nitro-1H-[1][2][8]triazol-3yl)-acetic acid.
-
Reaction: Stir the mixture for 15 hours at room temperature.
-
Work-up: Pour the reaction mixture onto approximately 30 g of ice.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 15 mL).
-
Drying and Isolation: Dry the combined organic layers over MgSO₄, and then evaporate the solvent to yield the product.
Protocol 2: General Procedure for the Synthesis of 2-(2,4-Disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol [10]
-
Preparation: To a solution of 3 mmol of 1-((2-(2,4-disubstituted phenyl)oxiran-2-yl) methyl)-1H-1,2,4-triazole and 1.8–2.9 mL of triethylamine in 20 mL of absolute ethanol, add 4 mmol of 3-nitro-1H-1,2,4-triazole.
-
Reaction: Reflux the mixture for 15–24 hours, monitoring the reaction progress by TLC.
-
Work-up: Filter the mixture, concentrate the filtrate, and dilute it with 30 mL of water.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 80 mL).
-
Purification: The combined organic layers are then further processed to isolate the final product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of nitro-triazoles.
Caption: A logical troubleshooting guide for common issues in nitro-triazole synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Safe Handling of 4-Methyl-5-nitro-2H-1,2,3-triazole
This guide provides comprehensive safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-5-nitro-2H-1,2,3-triazole. Given the limited specific data on this compound, safety protocols are based on its structural similarity to other energetic nitro-aromatic and heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: As a nitro-containing heterocyclic compound, the primary hazards include:
-
Explosive Potential: Many nitro-compounds are energetic and can be sensitive to shock, friction, heat, or static discharge.
-
Toxicity: Most nitro-compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Flammability: While it may be a solid, it can burn and explode if exposed to heat or flame.[1]
-
Thermal Instability: The compound may decompose under elevated temperatures, potentially leading to a runaway reaction.
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[2]
Q3: How should I store this compound?
A3: Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[2][4] Keep the container tightly closed.[2] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]
Q4: Can I dispose of this chemical in the sink?
A4: No. This chemical must be disposed of as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[6] Do not let the chemical enter the environment or drains.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Accidental Spill
-
Question: I've spilled a small amount of the solid powder in the fume hood. What should I do?
-
Answer:
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Ensure you are wearing appropriate PPE (see Table 2).
-
Contain: For a small spill, you can absorb it with an inert, damp, non-combustible material.[1] Do not use combustible materials like paper towels as the primary absorption medium. Do not use sand to cover nitro-compounds with explosive potential.[1]
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][7]
-
Decontaminate: Clean the spill area with a mild detergent and water.[8]
-
Report: Report the spill to your laboratory supervisor or EHS office.
-
-
Question: A larger spill has occurred outside of a containment area. What is the protocol?
-
Answer:
-
EMERGENCY: This is a high-hazard situation. Immediately evacuate the area.[8]
-
Alert Authorities: Call your institution's emergency number (e.g., Public Safety) and the fire department (911). Inform them of the chemical's identity.[8][9]
-
Isolate: From a safe distance, restrict access to the area.[1] Eliminate all ignition sources.[1]
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill yourself. Wait for the trained Hazardous Materials Response Team.[8]
-
Issue 2: Unexpected Reaction (e.g., color change, gas evolution, temperature increase)
-
Question: My reaction involving this compound is showing unexpected signs of decomposition. What should I do?
-
Answer:
-
Do Not Approach: An unexpected exothermic reaction could indicate thermal runaway, which may lead to an explosion. Maintain a safe distance.
-
Lower Sash: If it is safe to do so without reaching over the reaction, lower the fume hood sash completely.
-
Evacuate: Evacuate the laboratory immediately and alert all nearby personnel.
-
Emergency Call: Contact your institution's emergency services and provide details of the situation.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₄O₂ | [10] |
| Molecular Weight | 128.11 g/mol | [10] |
| Appearance | Solid (Likely yellow, similar to other nitro-compounds) | [2] |
| Density | 1.555 g/cm³ | [10] |
| Melting Point | Not specifically found for the 2H isomer. A related compound, 3-Nitro-1,2,4-triazole, has a melting point of 212 - 214 °C.[2] | |
| Decomposition Temperature | Not specified. Nitro-triazoles are known to decompose thermally.[11] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference(s) |
| Eye & Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash or explosion hazard.[2][12][13] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's data for breakthrough times. Inspect gloves before use and replace if contaminated.[12][14] | |
| Skin & Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[12] Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester.[12] | |
| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be required after proper training and fit-testing.[12][15] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Solid this compound
-
Preparation:
-
Ensure all required PPE is worn correctly (See Table 2).
-
Verify that a certified chemical fume hood is available and functioning properly.
-
Prepare the work area by removing all unnecessary items, flammable materials, and ignition sources.
-
Have spill cleanup materials readily available.
-
-
Procedure:
-
Conduct all manipulations of the solid compound within the chemical fume hood.
-
Use non-sparking tools (e.g., plastic or coated metal spatulas) for transferring the solid.
-
To weigh the compound, place a tared container on an analytical balance inside the fume hood if possible. If not, transfer a small, estimated amount to a sealed container inside the hood, then briefly remove the sealed container for weighing.
-
Avoid generating dust.[7] If the material is a fine powder, handle it with extreme care.
-
When transferring to a reaction vessel, do so slowly and carefully.
-
If making a solution, add the solid slowly to the solvent. Be aware of any potential exotherms.
-
-
Cleanup:
-
After handling, decontaminate the spatula and work surface with an appropriate solvent and/or detergent solution.
-
Wipe down the work area in the fume hood.
-
Dispose of all contaminated materials (e.g., weighing paper, wipes) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[16]
-
Visualizations
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Emergency Spill Response Logic
Caption: A decision tree outlining the immediate actions to take in the event of a chemical spill.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. activeagriscience.com [activeagriscience.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. hsa.ie [hsa.ie]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting unexpected results in 4-Methyl-5-nitro-2h-1,2,3-triazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-nitro-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes are:
-
Cyclization: This method often involves the cyclization of a precursor molecule, such as ethyl 2,2-dinitroacetate.[1][2]
-
Direct Nitration: This involves the nitration of a 4-methyl-1,2,3-triazole precursor. This method can sometimes lead to the formation of isomeric byproducts.
Q2: What are the main safety precautions to consider when working with this compound?
A2: As a nitro-containing heterocyclic compound, this compound should be handled with care. Key safety precautions include:
-
Thermal Stability: Nitro-triazoles can be thermally sensitive and may decompose exothermically. Avoid excessive heating unless following a specific protocol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling nitric acid and other volatile reagents.
-
Storage: Store the compound in a cool, dry place away from heat sources and incompatible materials.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and identifying the presence of isomers.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (NO2) and the triazole ring.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate isomeric mixtures.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
Synthesis
Problem 1: Low or no yield of the desired product in the cyclization synthesis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time as specified in the protocol. - Verify the reaction temperature is maintained at the optimal level. |
| Degradation of starting materials or product | - Ensure the quality of the starting materials, particularly ethyl 2,2-dinitroacetate. - Avoid excessive temperatures that could lead to decomposition. |
| Incorrect pH of the reaction mixture | - Carefully monitor and adjust the pH of the reaction mixture as per the protocol. The cyclization step can be sensitive to pH. |
Problem 2: Formation of multiple products, including isomers, during direct nitration.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Lack of regioselectivity in the nitration reaction | - Control the reaction temperature carefully; lower temperatures often favor the formation of a specific isomer. - The choice of nitrating agent and solvent can influence the isomer ratio. Consider using milder nitrating agents if possible.[3] - The position of the methyl group on the starting triazole will direct the position of nitration. Ensure you are starting with the correct isomer of 4-methyl-1,2,3-triazole. |
| Over-nitration of the triazole ring | - Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly to the reaction mixture to control the reaction rate and temperature. |
Experimental Workflow for Troubleshooting Synthesis Issues
References
Technical Support Center: Synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the recommended duration at the specified temperature. |
| Decomposition of starting materials or product | Ensure starting materials are pure and dry. Avoid excessive heating, as nitrated triazoles can be thermally sensitive. | |
| Incorrect stoichiometry | Carefully measure and verify the molar ratios of all reactants and reagents before starting the reaction. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in nitration or alkylation | The direct nitration of 4-methyl-1,2,3-triazole can lead to a mixture of isomers. Consider a regioselective synthesis route, such as the cyclization of a precursor that already contains the methyl and nitro groups in the desired positions. |
| Non-selective alkylation of a nitrotriazole precursor | Alkylation of 4(5)-nitro-1,2,3-triazole can produce N1, N2, and N3 substituted products. The choice of alkylating agent and reaction conditions can influence the isomer ratio. Consider protecting/deprotecting strategies or a synthesis that introduces the methyl group earlier. | |
| Difficulty in Product Purification | Co-elution of isomers during column chromatography | Use a long chromatography column with a shallow solvent gradient to improve separation. Consider alternative chromatographic techniques like preparative HPLC. |
| Product is an oil or does not crystallize | Try to precipitate the product from a different solvent system. If the product is an oil, attempt to form a solid salt derivative for easier handling and purification. | |
| Inconsistent Spectroscopic Data | Presence of impurities | Purify the product thoroughly. Compare the obtained NMR and IR spectra with literature data for the desired isomer. |
| Incorrect isomer assignment | Carefully analyze 2D NMR spectra (e.g., HMBC, NOESY) to confirm the connectivity and spatial relationships of the methyl and nitro groups on the triazole ring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main approaches are the direct nitration of 4-methyl-2H-1,2,3-triazole and the cyclization of a precursor molecule. Direct nitration often suffers from a lack of regioselectivity, leading to a mixture of isomers. A more regioselective method involves the cyclization of ethyl 2,2-dinitroacetate.
Q2: I am getting a mixture of isomers. How can I separate them?
A2: Separation of nitrotriazole isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel with a slow gradient of a suitable eluent system (e.g., petroleum ether/ethyl acetate) is the most common method. In some cases, fractional crystallization may be effective if the isomers have significantly different solubilities.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Nitrated organic compounds can be energetic and should be handled with care. Avoid friction, shock, and rapid heating. It is recommended to work on a small scale, especially during initial attempts. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be carried out in a well-ventilated fume hood.
Q4: How can I confirm that I have synthesized the correct isomer?
A4: Confirmation of the correct isomer requires careful analysis of spectroscopic data. 1H and 13C NMR spectroscopy are essential for determining the chemical environment of the methyl group and the triazole ring carbons. X-ray crystallography provides unambiguous structural confirmation if a suitable single crystal can be obtained.
Q5: My reaction is not proceeding to completion. What can I do?
A5: First, ensure that your reagents and solvents are pure and anhydrous, as contaminants can interfere with the reaction. Check the reaction temperature; some reactions may require gentle heating to proceed at a reasonable rate. If the reaction has stalled, consider adding a fresh portion of the limiting reagent. Monitoring the reaction by TLC will help you determine if the reaction is progressing.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole via Cyclization
This protocol is based on the synthesis from ethyl 2,2-dinitroacetate.
Materials:
-
Ethyl 2,2-dinitroacetate
-
Ammonia (aqueous solution)
-
Sodium Nitrite
-
Hydrochloric Acid
-
Acetaldehyde
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Triazole Precursor: The synthesis begins with the cyclization of ethyl 2,2-dinitroacetate. (Detailed precursor synthesis steps are often specific and should be followed from the primary literature).
-
Cyclization: The precursor is then treated with a source of the "N-N-N" unit of the triazole, which in this case is derived from sodium nitrite and a suitable amine source under acidic conditions.
-
Introduction of the Methyl Group: The methyl group is introduced via a reaction with acetaldehyde.
-
Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data from Literature:
| Parameter | Value | Reference |
| Molecular Formula | C3H4N4O2 | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Colorless crystals | |
| Melting Point | Not reported | |
| 1H NMR (CDCl3) | δ 2.65 (s, 3H, CH3) | |
| 13C NMR (CDCl3) | δ 10.5 (CH3), 135.2 (C4), 148.9 (C5) | |
| FT-IR (KBr, cm-1) | 3145 (N-H), 1558 (NO2), 1342 (NO2) |
Note: The exact position of the proton on the triazole ring (N1 or N2) can be difficult to determine from NMR alone and may exist in tautomeric forms in solution.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-Methyl-5-nitro-1,2,3-triazole.
Caption: Troubleshooting pathway for low product yield in the synthesis.
Validation & Comparative
A Comparative Analysis of 4-Methyl-5-nitro-2h-1,2,3-triazole and Other Nitro-triazole Compounds for High-Energy Applications
For Immediate Release
Introduction to Nitro-triazoles
Nitro-triazoles are a class of heterocyclic compounds that are extensively researched for their applications as energetic materials. The presence of the nitro group (-NO₂) and the nitrogen-rich triazole ring contributes to their high density, positive heat of formation, and significant energy release upon decomposition. These properties make them candidates for use in explosives, propellants, and pyrotechnics. The position and number of nitro groups, as well as other substituents on the triazole ring, can significantly influence the compound's stability, sensitivity, and energetic performance.
Properties of 4-Methyl-5-nitro-2h-1,2,3-triazole
Limited information is available regarding the energetic properties of this compound. However, its synthesis and crystal structure have been reported. It is synthesized from ethyl 2,2-dinitroacetate through cyclization[1][2]. The key reported physical property is its crystal density.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [1][2] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Crystal Density | 1.555 g/cm³ | [1][2] |
The energetic performance characteristics, such as detonation velocity, detonation pressure, thermal decomposition temperature, and impact sensitivity, are crucial for evaluating its potential as an energetic material. As this data is not found in the reviewed literature, a direct comparison of its performance is not possible.
Comparative Analysis with Other Nitro-triazoles
To provide a framework for understanding the potential properties of this compound, the following table summarizes the experimental and calculated properties of several other nitro-triazole derivatives. This comparison highlights the structure-property relationships within this class of compounds. For instance, the introduction of additional nitro or amino groups can significantly alter the energetic characteristics[3].
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Impact Sensitivity (J) |
| 3-Nitro-1H-1,2,4-triazole | 1.82 | 8,194 | 27.4 | >220 | >40 |
| 5-Amino-3-nitro-1H-1,2,4-triazole | 1.82 | 8,531 | 31.7 | 289 | 20 |
| 1-Methyl-5-nitro-3-trinitromethyl-1H-[1][2][4]triazole | 1.85 | 9,330 | 38.8 | 153 | - |
| 5-Nitro-3-trinitromethyl-1H-[1][2][4]triazole | 1.99 | 9,690 | 44.4 | 135 | - |
| Trinitro-pyrazolo-2H-1,2,3-triazole Derivative (12) | 1.76 | 8,550 | - | 280 | 35 |
| RDX (Reference) | 1.82 | 8,750 | 34.0 | 204 | 7.4 |
| HMX (Reference) | 1.91 | 9,100 | 39.0 | 275 | 7.4 |
Data for some compounds are calculated values.[3][5][6]
Experimental Protocols
The determination of the energetic properties of these compounds relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This method is used to determine the decomposition temperature and thermal stability of energetic materials.
Protocol:
-
A small sample (typically 0.5-5 mg) of the nitro-triazole compound is accurately weighed and placed in an aluminum or copper crucible.
-
The crucible is hermetically sealed and placed in the DSC/TGA instrument.
-
An empty, sealed crucible is used as a reference.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).
-
The DSC instrument measures the heat flow to or from the sample relative to the reference, while the TGA measures the change in mass of the sample as a function of temperature.
-
The onset temperature of the major exothermic decomposition peak in the DSC curve is typically reported as the decomposition temperature. The TGA curve provides information on the mass loss during decomposition.
Impact Sensitivity Testing: BAM Fallhammer Method
This test determines the sensitivity of an energetic material to impact.
Protocol:
-
A small, precisely measured amount of the test substance (typically around 40 mm³) is placed in the BAM (Bundesanstalt für Materialforschung und -prüfung) standard apparatus, which consists of a steel anvil, a cylindrical steel sleeve, and a steel pestle.
-
A drop weight of a known mass (e.g., 1, 5, or 10 kg) is released from a specific height onto the pestle.
-
The test is repeated multiple times at various drop heights to determine the minimum height at which a detonation, explosion, or decomposition (indicated by a flame, smoke, or sound) occurs in at least one out of six trials.
-
The impact energy is calculated from the mass of the drop weight and the drop height (E = mgh) and is reported in Joules (J).
Detonation Velocity Measurement
The detonation velocity is a key performance parameter of an explosive. One common method is the use of ionization probes.
Protocol:
-
The explosive material is cast or pressed into a cylindrical charge of a specific diameter and length.
-
Ionization probes (pins) are placed at precise, known intervals along the length of the charge.
-
The explosive is initiated at one end using a detonator.
-
As the detonation wave propagates along the charge, it sequentially shorts the ionization probes.
-
The time intervals between the shorting of successive probes are accurately measured using a high-speed oscilloscope or a digital timer.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Conclusion
While a complete energetic profile of this compound remains to be publicly documented, its crystal density suggests it is a material of interest in the field of energetic compounds. The provided comparison with other nitro-triazoles illustrates the broad range of properties achievable within this chemical family. Further experimental investigation into the detonation and sensitivity characteristics of this compound is necessary to fully assess its potential as a high-energy material. The detailed experimental protocols included in this guide provide a foundation for such future research.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic manifestation of trinitro-pyrazolo-2H-1,2,3-triazoles (TNPT) as insensitive energetic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the Crystal Structure of 4-Methyl-5-nitro-2h-1,2,3-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the crystal structure of 4-Methyl-5-nitro-2h-1,2,3-triazole, presenting a comparative analysis with other relevant triazole derivatives. The information herein is supported by experimental data to ensure objectivity and reliability for research and development applications.
Comparative Crystallographic Data
The crystallographic data for this compound is presented below in comparison to other substituted 1,2,3-triazole derivatives. This allows for a contextual understanding of its structural parameters.
| Parameter | 4-Methyl-5-nitro-1,2,3-triazole[1][2] | Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate[3][4] | 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole[5] |
| Formula | C₃H₄N₄O₂ | C₁₂H₁₂N₄O₄ | C₁₆H₁₃N₇O₂ |
| Molecular Weight | 129.11 | 276.26 | 335.33 |
| Crystal System | Orthorhombic | Monoclinic | Not specified |
| Space Group | Pbca | P2₁/c | Not specified |
| a (Å) | 8.7139(17) | 13.5309(3) | Not specified |
| b (Å) | 9.8198(19) | 7.3014(2) | Not specified |
| c (Å) | 12.889(3) | 12.6058(3) | Not specified |
| β (º) | 90 | 99.574(1) | Not specified |
| Volume (ų) | 1102.9(4) | 1228.04(5) | Not specified |
| Z | 8 | 4 | Not specified |
| Calculated Density (g/cm³) | 1.555 | Not specified | Not specified |
| R-factor | 0.0490 | Not specified | Not specified |
| wR-factor | 0.1468 | Not specified | Not specified |
Experimental Protocols
The determination and validation of a crystal structure, such as that of this compound, involves a standardized workflow. This protocol ensures the accuracy and reproducibility of the crystallographic data.
Synthesis and Crystallization
The initial step is the synthesis of the target compound. For 4-Methyl-5-nitro-1,2,3-triazole, this was achieved through the cyclization of ethyl 2,2-dinitroacetate.[1][2] Following synthesis, a single crystal of high quality is grown, often by slow evaporation of a suitable solvent.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically using MoKα radiation.[1][2] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[6]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The structural model is subsequently refined, typically by full-matrix least-squares on F². Software such as SHELXL is commonly used for this purpose.[2]
Structure Validation
The refined crystal structure undergoes a rigorous validation process.[7] This involves checking for completeness, quality, and consistency of the crystallographic data.[7] Tools like checkCIF/PLATON are used to generate a validation report, which highlights any potential issues that need to be addressed.[7] The final validated structure is then deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[8]
Crystal Structure Validation Workflow
The following diagram illustrates the logical workflow for the validation of a small molecule crystal structure.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene [mdpi.com]
- 7. platonsoft.nl [platonsoft.nl]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Energetic Performance of 4-Methyl-5-nitro-2h-1,2,3-triazole Derivatives and Related Energetic Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the energetic performance of 4-Methyl-5-nitro-2h-1,2,3-triazole derivatives and other related nitrotriazole compounds. The information is compiled from recent studies and is intended to assist researchers in the field of energetic materials. The data presented highlights key performance indicators such as detonation velocity, detonation pressure, density, thermal stability, and impact sensitivity, offering a valuable resource for the development of new high-energy density materials.
Energetic Performance Data
The following tables summarize the key energetic properties of various 5-nitro-1,2,3-2H-triazole derivatives and related energetic compounds. These compounds are compared with the widely used explosive RDX to provide a clear benchmark for their performance.
Table 1: Energetic Properties of 5-nitro-1,2,3-2H-triazole Derivatives [1][2][3][4]
| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 94 | 190 | 1.83 | 36.2 | 8843 | 24 |
| 4-Nitramino-5-nitro-1,2,3-2H-triazole | - | - | 1.87 | 36.9 | 8876 | 3.5 |
| 4-Azido-5-nitro-1,2,3-2H-triazole | - | - | - | 32.9 | 8669 | 4 |
| 2-Amino-4-azido-5-nitro-1,2,3-2H-triazole | - | - | - | 33.0 | 8756 | 3 |
| RDX (Reference) | 205 | 230 | 1.80 | 35.0 | 8762 | 7.5 |
Table 2: Energetic Properties of Other Relevant Nitrotriazole-Based Compounds [5][6]
| Compound | Decomposition Temp. (°C) | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) |
| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | 240.6 | - | 23.7 - 34.8 (Calculated) | 8011 - 9044 (Calculated) | 15 - 45 |
| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate | 286.9 | - | 23.7 - 34.8 (Calculated) | 8011 - 9044 (Calculated) | 15 - 45 |
| Trinitromethyl nitrotriazole (TNMNT) | 138 | 1.96 | 35.23 | 9031 | 8 |
| Hydrazinium salt of TNMNT | - | - | 34.24 | 8952 | 30 |
| Potassium salt of TNMNT·H₂O | - | - | 36.22 | 8899 | 10 |
Experimental Protocols
The data presented in this guide is based on established experimental and computational methods for characterizing energetic materials.
Synthesis and Characterization: The synthesis of 5-nitro-1,2,3-2H-triazole derivatives typically involves multi-step reactions.[1][2][3][4][7] The resulting compounds are characterized using various analytical techniques to confirm their structure and purity, including:
-
NMR Spectroscopy: (¹H, ¹³C, ¹⁵N) to elucidate the molecular structure.
-
IR Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular and crystal structure, which is crucial for density calculations.
Determination of Energetic Properties:
-
Density (ρ): Measured experimentally using gas pycnometry or calculated from single-crystal X-ray diffraction data.
-
Thermal Stability (T_d): Determined using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), typically with a heating rate of 5 °C·min⁻¹ or 10 °C·min⁻¹.[6][8] The decomposition temperature is a key indicator of the material's thermal stability.
-
Impact Sensitivity (IS): Measured using standard methods such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test.[9] This test determines the energy required to cause a sample to react upon impact.
-
Detonation Velocity (v_D) and Detonation Pressure (P): These performance parameters are often calculated using specialized software like EXPLO5, based on the compound's density and calculated heat of formation.[6][7][9]
Workflow and Relationships
The development and characterization of new energetic materials follow a structured workflow, from molecular design to performance evaluation.
Caption: Experimental workflow for the synthesis, characterization, and performance evaluation of energetic materials.
The relationship between different functional groups and the resulting energetic properties is a key area of study. For instance, the introduction of amino (-NH₂) groups can sometimes reduce sensitivity, while nitro (-NO₂) groups generally enhance detonation performance.[10] The formation of salts can also significantly influence properties like density and thermal stability.[11]
Caption: Logical relationships between functionalization of the triazole ring and resulting energetic properties.
References
- 1. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]
- 7. Energetic Materials with Promising Properties: Synthesis and Characterization of 4,4'-Bis(5-nitro-1,2,3-2H-triazole) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity [mdpi.com]
- 9. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative theoretical studies on energetic substituted 1,2,4-triazole molecules and their corresponding ionic salts containing 1,2,4-triazole-based cations or anions - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
Benchmarking the Synthesis of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical cornerstone of innovation. This guide provides a comprehensive comparison of synthetic methodologies for 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We present a detailed analysis of two primary synthetic routes: cyclization of an acyclic precursor and direct nitration of a pre-formed triazole ring. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and precursor availability.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through distinct chemical strategies. Below is a summary of the key quantitative data for two prominent methods, offering a clear comparison of their efficiencies and operational parameters.
| Parameter | Method 1: Cyclization | Method 2: Direct Nitration (Representative) |
| Starting Materials | Ethyl 2,2-dinitroacetate, Acetaldehyde, Sodium Azide | 2-Methyl-2H-1,2,3-triazole, Nitrating Mixture |
| Key Reaction | Condensation and Cyclization | Electrophilic Aromatic Substitution |
| Reaction Temperature | Not specified in abstracts | 0 °C to room temperature |
| Reaction Time | Not specified in abstracts | 2 hours |
| Reported Yield | Not specified in abstracts | ~95% (for a similar compound) |
| Purity | High (crystalline product) | High (after purification) |
Experimental Protocols
Method 1: Synthesis via Cyclization of Ethyl 2,2-dinitroacetate
This method stands as a primary route for the formation of the 4-Methyl-5-nitro-1,2,3-triazole ring system.[1][2][3] The synthesis proceeds through the condensation of ethyl 2,2-dinitroacetate with acetaldehyde in the presence of sodium azide, which facilitates the cyclization to form the triazole ring.
Detailed Experimental Protocol:
A detailed experimental protocol with specific quantities of reactants, solvents, reaction times, and temperatures is not fully available in the reviewed literature. However, the general procedure involves the following steps:
-
Reaction Setup: A solution of ethyl 2,2-dinitroacetate is prepared in a suitable solvent.
-
Addition of Reagents: Acetaldehyde and sodium azide are added to the solution. The order and rate of addition are critical and would require optimization.
-
Reaction Conditions: The mixture is stirred under controlled temperature and for a specific duration to allow for the condensation and subsequent cyclization to complete.
-
Work-up and Purification: Upon completion of the reaction, the product is isolated through standard procedures such as extraction, washing, and drying. The crude product is then purified, likely by recrystallization, to yield pure 4-Methyl-5-nitro-1,2,3-triazole.
The structure of the resulting compound has been confirmed by various analytical techniques, including 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction.[1][2]
Method 2: Synthesis via Direct Nitration of 4-Methyl-2H-1,2,3-triazole (Proposed)
An alternative and potentially efficient approach to this compound is the direct nitration of the corresponding 4-methyl-2H-1,2,3-triazole precursor. While a specific protocol for this exact transformation is not detailed in the available literature, the nitration of similar 2-substituted-2H-1,2,3-triazoles is a well-established method. For instance, the nitration of 2-methyl-2H-1,2,3-triazole is known to produce 2-methyl-4-nitro-2H-1,2,3-triazole with the N2-methyl group directing the nitration to the C5 position. This suggests that direct nitration of 4-methyl-2H-1,2,3-triazole would likely yield the desired this compound.
Representative Experimental Protocol (based on nitration of similar triazoles):
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared at a low temperature (e.g., 0 °C).
-
Addition of Substrate: 4-Methyl-2H-1,2,3-triazole is added portion-wise to the nitrating mixture while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specific period (e.g., 2 hours).
-
Quenching and Isolation: The reaction is quenched by pouring the mixture onto ice. The precipitated product is then collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Comparative workflows for the synthesis of this compound.
This guide highlights two distinct and viable pathways for the synthesis of this compound. While the cyclization method is a confirmed route, the direct nitration of a methylated triazole precursor presents a promising and potentially high-yielding alternative. Further experimental investigation is warranted to fully elucidate the optimal conditions and quantitative performance of both methodologies. The choice of synthesis will ultimately depend on the specific requirements of the research, including precursor availability, desired scale, and process safety considerations.
References
Comparative Analysis of Analytical Data for 4-Methyl-5-nitro-2h-1,2,3-triazole
This guide provides a detailed comparison of the analytical data for 4-Methyl-5-nitro-2h-1,2,3-triazole against its parent compound, 4-Nitro-2H-1,2,3-triazole, and a related N-substituted isomer, 2-Methyl-5-nitro-2H-1,2,3-triazole. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties and the analytical techniques used for their characterization.
Data Presentation
The following tables summarize the key analytical and physical data for this compound and selected alternative compounds for a comprehensive comparison.
Table 1: Physicochemical Properties
| Property | This compound | 4-Nitro-2H-1,2,3-triazole | 2-Methyl-5-nitro-2H-1,2,3-triazole |
| Molecular Formula | C₃H₄N₄O₂ | C₂H₂N₄O₂[1] | C₃H₄N₄O₂ |
| Molecular Weight | 129.11 g/mol | 114.06 g/mol [1] | 128.09 g/mol |
| Appearance | Colorless crystals | Solid[1] | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Density (calculated) | 1.555 g/cm³[2] | Not specified | Not specified |
Table 2: Crystallographic Data
| Parameter | This compound[2] |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Cell Dimensions | a = 8.7139(17) Å, b = 9.8198(19) Å, c = 12.889(3) Å |
| Volume (V) | 1102.9(4) ų |
| Z | 8 |
Table 3: Spectroscopic Data
| Technique | This compound[2][3] | N-substituted 4(5)-nitro-1,2,3-triazoles (Representative Data)[4] |
| ¹H NMR | Characterized | δ (ppm): 0.84-10.43 (depending on substituent) |
| ¹³C NMR | Characterized | δ (ppm): 12.7-152.9 (depending on substituent) |
| FT-IR (cm⁻¹) | Characterized | 624-3145 (showing characteristic nitro and triazole ring vibrations) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and identify the proton and carbon environments of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the triazole compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard pulse sequence (e.g., zg30) is used.
-
Data is acquired over a spectral width of approximately 0-12 ppm.
-
A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Data is acquired over a spectral width of approximately 0-200 ppm.
-
A larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or KBr pellet) is recorded.
-
The sample is placed in the infrared beam, and the sample spectrum is recorded.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups (e.g., N-O stretching for the nitro group, C=N and N=N stretching for the triazole ring).
X-ray Single-Crystal Diffraction
-
Objective: To determine the precise three-dimensional atomic structure of the molecule in its crystalline state.[2][3]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation).
-
Sample Preparation: A high-quality single crystal of the compound is carefully selected and mounted on a goniometer head.
-
Data Collection:
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer collects a large number of diffraction spots by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
Visualizations
Experimental Workflow: Synthesis of Nitro-Triazoles
The following diagram illustrates a generalized workflow for the synthesis of substituted nitro-triazoles, a common class of compounds to which this compound belongs. This often involves a cycloaddition reaction.[5][6]
Caption: A generalized workflow for the synthesis of substituted nitro-1,2,3-triazoles.
Signaling Pathway: Potential Biological Interaction of Triazole Derivatives
Triazole derivatives have been investigated for various biological activities, including anticancer effects. The diagram below conceptualizes a potential mechanism where a triazole derivative interacts with a cellular receptor, such as a human estrogen receptor, to modulate downstream signaling.[7]
Caption: A conceptual diagram of a triazole derivative interacting with a cellular receptor.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methyl-5-nitro-2h-1,2,3-triazole and Traditional Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of energetic materials, researchers continually seek novel compounds with superior performance and safety characteristics compared to traditional explosives. One such compound of interest is 4-Methyl-5-nitro-2h-1,2,3-triazole. This guide provides a comparative overview of this emerging energetic material against well-established explosives such as Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX). Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide will focus on its known physical properties, present a detailed comparison with traditional energetic materials based on established data, and outline the standard experimental protocols used to characterize such compounds.
Comparative Performance Data
A direct experimental comparison of the energetic performance of this compound with traditional materials is challenging due to the scarcity of published data for the former. However, a summary of the known physical properties of this compound alongside the established performance of TNT, RDX, and HMX provides a valuable baseline for researchers.
| Property | This compound | TNT (Trinitrotoluene) | RDX (Research Department Explosive) | HMX (High-Melting Explosive) |
| Chemical Formula | C₃H₄N₄O₂ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molecular Weight ( g/mol ) | 129.11 | 227.13 | 222.12 | 296.16 |
| Crystal Density (g/cm³) | 1.555[1] | 1.654 | 1.82 | 1.91 |
| Detonation Velocity (m/s) | Data Not Available | 6,900 | 8,750 | 9,100[2] |
| Detonation Pressure (GPa) | Data Not Available | 19 | 34 | 39.0[2] |
| Impact Sensitivity (BAM, J) | Data Not Available | 15 | 7.4 | 7.4 |
| Friction Sensitivity (BAM, N) | Data Not Available | 353 | 120 | 120 |
Experimental Protocols
To ensure a standardized and reproducible comparison of energetic materials, a suite of well-defined experimental protocols is employed. The following are detailed methodologies for determining the key performance parameters outlined in the table above.
Detonation Velocity
The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a critical measure of its performance.
Rate Stick Method / Cylinder Test:
-
A cylindrical charge of the explosive material of a specific diameter and length is prepared.
-
A series of probes (e.g., ionization pins or fiber optics) are placed at precisely known intervals along the length of the cylinder.
-
The explosive is initiated at one end using a detonator.
-
As the detonation front travels down the cylinder, it triggers each probe sequentially.
-
The time intervals between the triggering of successive probes are recorded using a high-speed oscilloscope or a similar timing device.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Detonation Pressure
Detonation pressure is the pressure at the detonation front and is indicative of the explosive's brisance or shattering effect.
Plate Dent Test:
-
A cylindrical charge of the explosive is placed on a standardized witness plate, typically made of steel.
-
The explosive is detonated from the end opposite the plate.
-
The detonation wave strikes the plate, creating a dent.
-
The depth and profile of the dent are measured.
-
The detonation pressure is then calculated using empirical formulas that correlate the dent depth to the pressure exerted by the explosive.
Photonic Doppler Velocimetry (PDV):
-
A laser beam is directed at a target material placed in contact with the explosive.
-
As the detonation wave interacts with the target, the target is accelerated.
-
The velocity of the accelerating target is measured with high precision by detecting the Doppler shift in the reflected laser light.
-
This velocity data is then used in conjunction with the known properties of the target material to calculate the detonation pressure.
Impact Sensitivity
Impact sensitivity measures the susceptibility of an explosive to detonation or decomposition upon impact.
BAM Fallhammer Test:
-
A small, precisely measured amount of the explosive sample (typically around 40 mm³) is placed in a standardized apparatus consisting of a steel anvil and a drop weight.
-
A cylindrical steel striker is placed on the sample.
-
A specified weight is dropped from a known height onto the striker.
-
A series of tests are conducted at various drop heights to determine the height at which there is a 50% probability of causing an explosion (h₅₀ value).
-
The result is typically reported in Joules (J), representing the impact energy.
Friction Sensitivity
Friction sensitivity assesses the tendency of an explosive to initiate due to frictional forces.
BAM Friction Test:
-
A small amount of the explosive sample is spread on a porcelain plate.
-
A porcelain pin is placed on the sample with a specific, adjustable load applied.
-
The porcelain plate is then moved back and forth under the pin for a set distance and speed.
-
Tests are conducted with increasing loads until an ignition (e.g., a crackle, flame, or smoke) is observed.
-
The friction sensitivity is reported as the smallest load in Newtons (N) that causes an ignition in at least one out of six trials.
Predicted Decomposition Pathway
Understanding the decomposition mechanism of an energetic material is crucial for assessing its stability and predicting its performance. While specific experimental data on the decomposition of this compound is not available, theoretical studies on analogous nitrotriazole compounds suggest a likely decomposition pathway. The initial steps are predicted to involve the cleavage of the nitro group or the rupture of the triazole ring.
References
Verifying the Purity of Synthesized 4-Methyl-5-nitro-2h-1,2,3-triazole: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for verifying the purity of 4-Methyl-5-nitro-2h-1,2,3-triazole, a key building block in various therapeutic and energetic material applications. This document outlines detailed experimental protocols and presents a comparison with alternative compounds, supported by experimental data summaries.
The synthesis of this compound, like many nitrogen-containing heterocyclic compounds, can yield a mixture of products, including positional isomers and unreacted starting materials. The alkylation of the parent 4(5)-nitro-1,2,3-triazole can occur at any of the three nitrogen atoms in the triazole ring, leading to the formation of N1, N2, and N3-methylated isomers.[1] Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of the desired N2-methylated product.
Key Analytical Techniques for Purity Verification
Several analytical techniques can be employed to assess the purity of synthesized this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC.
High-Performance Liquid Chromatography (HPLC)
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the purity assessment of organic compounds without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the absolute purity of the target compound can be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While nitrotriazoles can be analyzed by GC-MS, their thermal stability should be considered to avoid on-column degradation. This method is particularly useful for identifying and quantifying volatile impurities and byproducts from the synthesis.
Comparison of Purity Verification Methods
The choice of analytical method depends on several factors, including the expected impurities, the required accuracy and precision, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application for this compound |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance. | Robust, reproducible, widely available, good for quantifying known impurities. | Requires a reference standard for each impurity to be quantified. May not separate all isomeric impurities. | Routine quality control, quantification of the main component and known impurities. |
| qNMR (¹H or ¹³C) | Signal intensity is directly proportional to the number of nuclei. Purity is determined relative to a certified internal standard. | Primary method, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | Absolute purity determination and structural confirmation. |
| LC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High sensitivity and selectivity, can identify unknown impurities by their mass-to-charge ratio. | Instrumentation is more complex and expensive than HPLC-UV. | Identification of unknown impurities and degradation products. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection. | Excellent for volatile impurities and byproducts. High sensitivity. | The compound must be thermally stable. Potential for on-column degradation. | Analysis of volatile organic impurities from the synthesis. |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements in a sample. | Provides the elemental composition of the bulk sample. | Does not distinguish between the target compound and its isomers or impurities with the same elemental composition. | Confirmation of the elemental composition of the purified product. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is adapted from a method for a similar nitrotriazole compound.[2]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the best separation of this compound and its isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using a reference standard of known purity.
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, containing a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualization of Analytical Workflows
Purity Verification Workflow
Caption: Workflow for the purity verification of synthesized compounds.
Logical Relationship of Analytical Methods
Caption: Interrelationship of analytical methods for purity assessment.
Comparison with Alternative Compounds
In the field of energetic materials, alternatives to nitrotriazoles are continuously being explored to achieve a better balance of performance and sensitivity. Similarly, in drug development, various heterocyclic scaffolds are investigated to optimize pharmacological activity and safety profiles.
| Compound | Application Area | Common Purity Verification Methods | Key Impurities to Monitor |
| This compound | Energetic materials, Pharmaceutical intermediate | HPLC-UV, qNMR, LC-MS, GC-MS, Elemental Analysis | N1 and N3-methyl isomers, unreacted starting materials, dinitrated products. |
| 3-amino-5-nitro-1,2,4-triazole (ANTA) | Energetic material precursor | HPLC, Elemental Analysis | Isomers, starting materials from synthesis. |
| N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide based salts | Primary explosives | ¹H NMR, ¹³C NMR, IR spectroscopy, Elemental Analysis | Starting materials, side-reaction products from multi-step synthesis. |
| Nitroimidazole derivatives (e.g., 2-nitroimidazole) | Radiation sensitizers | HPLC, GC-MS | Positional isomers, precursors from synthesis. |
| Nitrotetrazine derivatives | Energetic materials | HPLC, NMR, IR Spectroscopy | Isomeric byproducts, unreacted starting materials. |
This guide provides a foundational framework for establishing robust purity verification protocols for this compound. Researchers are encouraged to adapt and optimize these methods based on their specific synthetic routes and available instrumentation to ensure the highest quality of their compounds for downstream applications.
References
Performance Evaluation of 4-Methyl-5-nitro-2h-1,2,3-triazole in Energetic Material Applications
A Comparative Guide for Researchers and Scientists
This guide provides a comprehensive evaluation of 4-Methyl-5-nitro-2h-1,2,3-triazole, a high-performance energetic material. Its performance is objectively compared with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.
Overview and Synthesis
This compound and its derivatives are part of a class of nitrogen-rich heterocyclic compounds that have garnered significant interest for their potential as high-performance energetic materials. These compounds are characterized by their high heats of formation, leading to a substantial release of energy upon decomposition, primarily in the form of nitrogen gas. The presence of multiple N-N and C-N bonds contributes to their energetic properties.
The synthesis of this compound can be achieved through the cyclization of ethyl 2,2-dinitroacetate.[1][2][3][4] The structure of the resulting compound is then typically confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.[1][2][3][4]
Performance Characteristics: A Comparative Analysis
The performance of an energetic material is defined by several key parameters, including detonation velocity, detonation pressure, impact sensitivity, and thermal stability. This section compares the performance of this compound and its derivatives with the widely used high explosive, RDX (Cyclotrimethylenetrinitramine).
Table 1: Comparison of Energetic Material Properties
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Decomposition Temperature (Td) (°C) |
| This compound | 1.555[1][2][3][4] | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole | 1.83[5][6] | 8843[5][6] | 36.2[5][6] | 24[5][6] | 190[5][6] |
| RDX | 1.80[5][6][7] | 8750[7] | 35.0[5][6] | 7.5[5][6] | 230[5][6] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the cyclization of ethyl 2,2-dinitroacetate.
Materials:
-
Ethyl 2,2-dinitroacetate
-
Appropriate cyclizing agents and solvents (specifics to be determined based on detailed literature procedures)
Procedure:
-
Dissolve ethyl 2,2-dinitroacetate in a suitable solvent.
-
Add the cyclizing agent to the solution.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.[1][2][3][4]
Performance Evaluation Protocols
Objective: To determine the detonation velocity and pressure of the synthesized energetic material.
Methodology: One common method involves a rate stick or cylinder test.[8]
-
A cylindrical charge of the explosive is prepared at a specific density.
-
The charge is initiated at one end by a detonator.
-
The velocity of the detonation wave is measured using optical or electronic probes placed at known distances along the charge.[1][8]
-
Detonation pressure can be estimated by measuring the dent depth in a standard steel plate placed in contact with the explosive or through more advanced techniques like Photonic Doppler Velocimetry (PDV).[1]
Objective: To determine the sensitivity of the energetic material to impact.
Methodology: The BAM Fallhammer test is a standardized method.[9][10][11][12][13]
-
A small, measured amount of the explosive sample is placed in a standardized apparatus.
-
A drop weight of a known mass is released from a specific height onto the sample.
-
The outcome (explosion or no explosion) is observed.
-
The test is repeated multiple times at various drop heights to determine the energy at which there is a 50% probability of initiation (the IS value).[13]
Objective: To assess the thermal stability and decomposition characteristics of the energetic material.
Methodology: DSC is a widely used technique for this purpose.[14][15][16][17][18]
-
A small, precisely weighed sample of the energetic material is placed in a sample pan.
-
The sample and a reference pan are heated at a constant rate in a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Exothermic peaks in the DSC thermogram indicate decomposition, and the onset temperature of the first major exotherm is typically reported as the decomposition temperature (Td).[14]
Signaling Pathways and Logical Relationships
The performance of an energetic material is a complex interplay of its chemical structure and physical properties. The introduction of specific functional groups, such as the nitro (-NO₂) and amino (-NH₂) groups, significantly influences these characteristics.
Conclusion
This compound and its derivatives represent a promising class of energetic materials. In particular, amino-substituted dinitro-triazoles have demonstrated superior performance compared to RDX in terms of both energy output and stability. Further research into the synthesis and performance of other derivatives of this compound is warranted to fully explore their potential as next-generation energetic materials. The experimental protocols outlined in this guide provide a solid foundation for such future investigations. While the primary application identified for this compound is in energetic materials, the broader family of triazoles has shown significant potential in medicinal chemistry, suggesting that future research could also explore the biological activities of this compound and its derivatives.[19][20]
References
- 1. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. nmt.edu [nmt.edu]
- 9. dekra.us [dekra.us]
- 10. ozm.cz [ozm.cz]
- 11. researchgate.net [researchgate.net]
- 12. matec-conferences.org [matec-conferences.org]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 16. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 17. web.williams.edu [web.williams.edu]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. RDX - Wikipedia [en.wikipedia.org]
- 20. Ultrasensitive and direct fluorescence detection of RDX explosive vapor via side-chain terminal functionalization of a polyfluorene probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Methyl-5-nitro-2h-1,2,3-triazole
This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-5-nitro-2h-1,2,3-triazole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar nitro-triazole compounds and are intended to supplement, not replace, institution-specific safety guidelines and a thorough review of the substance's Safety Data Sheet (SDS).
Potential Hazards
-
Harmful if swallowed [1].
Energetic materials containing the nitro-triazole structure can also have moderate sensitivities towards friction and impact.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for different operational scenarios.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Handling (Small Quantities in a Ventilated Hood) | Chemical safety goggles or a face shield.[4][5] | Nitrile gloves (or other chemically resistant gloves), and a lab coat.[4][5] | Not generally required if handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood (Weighing, etc.) | Chemical safety goggles and a face shield.[6] | Nitrile gloves, a lab coat, and consider double-gloving. | A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated. |
| Spill Cleanup | Chemical safety goggles and a face shield.[6] | Chemical-resistant gloves, a disposable chemical-resistant suit or apron, and shoe covers.[6] | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Fire Emergency | Full face-piece self-contained breathing apparatus (SCBA).[5] | Full protective gear, including a chemical-resistant suit.[5] | Positive-pressure self-contained breathing apparatus (SCBA).[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, consult the SDS for structurally similar compounds.
-
Ensure that a certified chemical fume hood is in proper working order.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[7]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
All manipulations of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[8]
-
If weighing the compound, do so in a ventilated enclosure or a chemical fume hood.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Procedures:
-
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[5]
-
Consult with your institution's EHS office for specific disposal procedures.[5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5]
-
Dispose of the empty container in accordance with institutional and regulatory guidelines. Do not reuse empty containers.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 4-nitro-2H-1,2,3-triazole | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. bloomtechz.com [bloomtechz.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
